Hsd17B13-IN-57
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H16Cl2F3N3O5 |
|---|---|
Molecular Weight |
554.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[1-methyl-2,4-dioxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C24H16Cl2F3N3O5/c1-31-17-7-4-6-16(30-21(34)13-9-14(25)20(33)15(26)10-13)19(17)22(35)32(23(31)36)11-12-5-2-3-8-18(12)37-24(27,28)29/h2-10,33H,11H2,1H3,(H,30,34) |
InChI Key |
BSIBEGKVMGTRRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2C(=O)N(C1=O)CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of HSD17B13 Inhibition in Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the molecular mechanism of action of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) in hepatocytes and the therapeutic implications of its inhibition, with a focus on the hypothetical inhibitor Hsd17B13-IN-57.
Introduction to HSD17B13
17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is a member of the HSD17B superfamily of enzymes, which are primarily involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] HSD17B13 is predominantly expressed in the liver, specifically within hepatocytes, where it is localized to the surface of lipid droplets.[3][4][5][6][7][8] Its expression is markedly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[3][4][9] While its precise physiological function is still under investigation, compelling evidence from human genetic studies and preclinical models suggests a significant role in the pathogenesis of chronic liver diseases.
Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[10] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of NAFLD and other chronic liver ailments.[6][7] Small molecule inhibitors of HSD17B13, such as the conceptual this compound, aim to replicate the protective effects observed in individuals with loss-of-function variants.
Cellular and Molecular Functions of HSD17B13 in Hepatocytes
HSD17B13 is intricately involved in hepatic lipid metabolism and inflammatory signaling. Its localization to lipid droplets suggests a direct role in lipid homeostasis.[3][6][8]
2.1. Role in Lipid Metabolism:
Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting lipid accumulation.[3][7][10] The enzyme is thought to regulate the availability of substrates for triglyceride synthesis and fatty acid metabolism.[11] Mechanistically, HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[10] In a positive feedback loop, HSD17B13 can further promote the maturation of SREBP-1c, amplifying hepatic lipogenesis.[10]
2.2. Enzymatic Activity:
In vitro studies have demonstrated that HSD17B13 possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[10][12] This function may link HSD17B13 to retinoid metabolism, which is often dysregulated in NAFLD. However, the in vivo relevance of this specific enzymatic activity in the context of liver disease is still being elucidated.[11][12]
2.3. Pro-inflammatory Signaling:
Elevated HSD17B13 expression in hepatocytes is associated with increased levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and C-X-C motif chemokine ligand 3 (CXCL3).[1] Transcriptomic analyses have shown that HSD17B13 overexpression influences inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[1] This suggests that HSD17B13 may contribute to the inflammatory component of NASH.
Mechanism of Action of this compound
The primary mechanism of action of a selective HSD17B13 inhibitor like this compound is the direct blockade of its enzymatic activity. By inhibiting HSD17B13, these compounds are expected to reverse the pathological consequences of its overexpression in the liver.
3.1. Reduction of Hepatic Steatosis:
By inhibiting HSD17B13, this compound is expected to decrease the accumulation of lipids in hepatocytes. This would occur through the disruption of the positive feedback loop involving SREBP-1c, leading to reduced lipogenesis. The anticipated outcome is a reduction in the number and size of lipid droplets, thereby ameliorating hepatic steatosis.
3.2. Attenuation of Inflammation and Fibrosis:
Inhibition of HSD17B13 is predicted to suppress the pro-inflammatory signaling pathways activated by the enzyme. This would lead to a decrease in the production of inflammatory cytokines and chemokines within the liver. Consequently, the progression from simple steatosis to the more severe inflammatory state of NASH would be impeded. A reduction in liver inflammation is also expected to indirectly inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis, thereby reducing the deposition of collagen and other extracellular matrix proteins.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on HSD17B13 function and the effects of its modulation.
Table 1: Impact of HSD17B13 Overexpression on Hepatocyte Lipid Accumulation and Inflammatory Markers.
| Parameter | Experimental System | Fold Change (Overexpression vs. Control) | Reference |
| Lipid Droplet Content | Mouse Liver (in vivo) | Increased | [3][7] |
| Triglyceride Content | Mouse Liver (in vivo) | Significantly Increased | [1] |
| IL-6 mRNA | L02 Hepatocytes (in vitro) | Increased | [1] |
| CXCL3 mRNA | L02 Hepatocytes (in vitro) | Increased | [1] |
| TGF-β1 mRNA | L02 Hepatocytes (in vitro) | Increased | [1] |
Table 2: Effects of HSD17B13 Knockdown on Liver Injury Markers in a NAFLD Mouse Model.
| Parameter | Treatment Group | Change vs. HFD Control | Reference |
| Serum ALT | AAV8-shHsd17b13 | Decreased | [1] |
| Serum Triglycerides | AAV8-shHsd17b13 | Decreased | [1] |
| Hepatic Steatosis | AAV8-shHsd17b13 | Improved | [1] |
| Hepatic Fibrosis | AAV8-shHsd17b13 | Improved | [1] |
Experimental Protocols
5.1. In Vitro HSD17B13 Inhibition Assay:
-
Objective: To determine the inhibitory potential of a compound (e.g., this compound) on HSD17B13 enzymatic activity.
-
Methodology:
-
Recombinant human HSD17B13 is incubated with a known substrate (e.g., estradiol) and the cofactor NAD+.
-
The test inhibitor is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The conversion of the substrate to its product is measured, typically using LC-MS/MS or a fluorescent-based assay.
-
The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.
-
5.2. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm target engagement of an inhibitor with HSD17B13 in a cellular context.
-
Methodology:
-
Hepatocytes are treated with the test inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble HSD17B13 at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature compared to the vehicle control.
-
5.3. In Vivo NAFLD Mouse Model:
-
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD.
-
Methodology:
-
Mice are fed a high-fat diet (HFD) to induce NAFLD.
-
A cohort of HFD-fed mice is treated with the HSD17B13 inhibitor, while a control group receives a vehicle.
-
After a defined treatment period, serum and liver tissue are collected.
-
Serum is analyzed for markers of liver injury (ALT, AST) and lipids.
-
Liver tissue is subjected to histological analysis (H&E and Sirius Red staining) to assess steatosis and fibrosis.
-
Gene and protein expression analysis of key markers of lipid metabolism, inflammation, and fibrosis is performed on liver lysates.
-
Visualizing the Mechanism of Action
Diagram 1: HSD17B13 Signaling in Hepatocytes
Caption: HSD17B13 signaling cascade in hepatocytes.
Diagram 2: Experimental Workflow for HSD17B13 Inhibitor Evaluation
Caption: Workflow for evaluating HSD17B13 inhibitors.
Diagram 3: Mechanism of Action of this compound
Caption: Therapeutic effects of HSD17B13 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. HSD17B13 - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-57: A Technical Overview of a Novel Hydroxysteroid 17β-Dehydrogenase 13 Inhibitor
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including nonalcoholic steatohepatitis (NASH), nonalcoholic fatty liver disease (NAFLD), and alcohol-related liver disease.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing these conditions and their progression to more severe states like cirrhosis and hepatocellular carcinoma.[4] This has spurred significant interest in the discovery and development of small molecule inhibitors that can replicate this protective effect. Hsd17B13-IN-57 is a novel and potent inhibitor of HSD17B13, showing promise for the therapeutic intervention in liver pathologies.[5] This technical guide provides a comprehensive overview of the discovery, development, and experimental characterization of this compound and related HSD17B13 inhibitors.
Discovery and Development of HSD17B13 Inhibitors
The journey to identify potent and selective HSD17B13 inhibitors like this compound typically begins with high-throughput screening (HTS) campaigns.[1] For instance, the discovery of the well-characterized HSD17B13 inhibitor, BI-3231, commenced with an HTS campaign that screened a large compound library against recombinant human HSD17B13 enzyme.[1]
A common strategy involves utilizing a known substrate of HSD17B13, such as estradiol or leukotriene B4, to monitor the enzyme's activity.[6][7] The inhibition of the conversion of the substrate to its product, often measured via NADH production, serves as the primary readout for identifying potential inhibitors.[8] Initial hits from the HTS are then subjected to a rigorous validation and optimization process. This involves a battery of in vitro assays to confirm their potency, selectivity against other HSD17B isoforms, and to elucidate their mechanism of action.[1] Promising lead compounds undergo further characterization of their physicochemical and pharmacokinetic properties to assess their drug-likeness and potential for in vivo efficacy.[1]
While the specific discovery and development timeline for this compound is not extensively documented in publicly available literature, it is understood to be a potent inhibitor of HSD17B13.[5]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Compound Name | Alias | Target | IC50 (Estradiol as substrate) | Therapeutic Area |
| This compound | Compound 93 | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | ≤ 0.1 μM | Liver diseases (NAFLD, NASH), metabolic diseases, cardiovascular diseases, drug-induced liver injury |
Mechanism of Action and Signaling Pathways
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[9][10] It is known to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[4][11] This function places HSD17B13 at a critical juncture in retinoid metabolism, which is often dysregulated in liver disease. The inhibition of HSD17B13 is thought to exert its protective effects by modulating lipid metabolism and reducing lipotoxicity within hepatocytes.[12][13]
The expression of HSD17B13 is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipid biosynthesis.[4]
Figure 1: Simplified signaling pathway of HSD17B13 and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the characterization of HSD17B13 inhibitors. Below are representative methodologies for key experiments.
Recombinant HSD17B13 Expression and Purification
Objective: To produce purified HSD17B13 enzyme for use in biochemical assays.
Methodology:
-
The cDNA encoding human HSD17B13 is cloned into a suitable expression vector (e.g., baculovirus or mammalian expression vector) containing an affinity tag (e.g., His-tag).[8]
-
The expression vector is transfected into a suitable host cell line (e.g., Sf9 insect cells or HEK293 mammalian cells).[8]
-
Cells are cultured to allow for protein expression.
-
Cells are harvested and lysed to release the recombinant protein.
-
The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.[8]
-
The purity and concentration of the recombinant HSD17B13 are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).
HSD17B13 Enzymatic Assay (In Vitro)
Objective: To determine the inhibitory potency (e.g., IC50) of compounds against HSD17B13.
Methodology:
-
The enzymatic reaction is typically performed in a 96- or 384-well plate format.
-
Each well contains a reaction buffer with purified recombinant HSD17B13, the co-factor NAD+, and the substrate (e.g., estradiol or leukotriene B4).[6][7]
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
The production of NADH, a product of the dehydrogenase reaction, is monitored over time. This can be measured by an increase in fluorescence or by using a coupled-enzyme luminescence assay (e.g., NAD-Glo™ Assay).[8]
-
The rate of reaction is calculated for each compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular HSD17B13 Activity Assay
Objective: To assess the ability of a compound to inhibit HSD17B13 activity in a cellular context.
Methodology:
-
A suitable cell line (e.g., HEK293) is engineered to stably overexpress human HSD17B13.[7]
-
The cells are seeded in a multi-well plate and incubated with the test compound at various concentrations.
-
A cell-permeable substrate, such as estradiol, is added to the cells.[7]
-
After an incubation period, the cells are lysed, and the amount of product formed (e.g., estrone) is quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
The cellular IC50 value is calculated based on the reduction of product formation in the presence of the inhibitor.
Figure 2: General experimental workflow for the discovery and development of HSD17B13 inhibitors.
Conclusion
This compound represents a significant step forward in the development of targeted therapies for chronic liver diseases. As a potent inhibitor of HSD17B13, it holds the potential to mitigate the lipotoxic environment within the liver that drives the progression of NAFLD and NASH. The continued investigation of this compound and other inhibitors in this class will be crucial in validating the therapeutic hypothesis of HSD17B13 inhibition and ultimately bringing new treatment options to patients with these debilitating conditions. Further disclosure of preclinical and clinical data will be essential to fully understand the therapeutic potential of this promising compound.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enanta.com [enanta.com]
- 8. enanta.com [enanta.com]
- 9. HSD17B13 - Wikipedia [en.wikipedia.org]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 13. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HSD17B13 in Lipid Droplet Metabolism: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the HSD17B superfamily, has emerged as a critical player in hepatic lipid droplet metabolism and a key therapeutic target for non-alcoholic fatty liver disease (NAFLD).[1][2] Primarily expressed in the liver and localized to lipid droplets, HSD17B13's intricate involvement in lipid homeostasis, retinoid metabolism, and the pathogenesis of liver disease has garnered significant attention within the scientific community.[3][4][5] This technical guide provides a comprehensive overview of HSD17B13's function, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways to support ongoing research and drug development efforts.
Core Concepts: HSD17B13 Function and Mechanism of Action
HSD17B13 is a lipid droplet-associated protein that is upregulated in the livers of patients with NAFLD.[6][7] Studies have shown that its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipid metabolism.[8] Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets, suggesting a role in promoting lipid accumulation.[1][8]
One of the key enzymatic functions of HSD17B13 is its activity as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[5][8][9] This function is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[9] Genetic variants that lead to a loss of HSD17B13 enzymatic activity have been shown to be protective against the progression of NAFLD to more severe forms like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[1][4]
The protective mechanism of HSD17B13 loss-of-function is thought to involve alterations in retinoid metabolism and potentially other lipid species.[10][11] By reducing the conversion of retinol to retinaldehyde, these variants may influence downstream signaling pathways that impact inflammation and fibrosis.[10] Furthermore, inhibition of HSD17B13 has been shown to protect against liver fibrosis by inhibiting pyrimidine catabolism.[11]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on HSD17B13, providing a clear comparison of its expression levels, the effects of its genetic variants, and the impact of its inhibition.
Table 1: HSD17B13 Expression in NAFLD
| Condition | Fold Change in Expression | Reference |
| NAFLD Patients vs. Healthy Controls | 5.9-fold higher | [8][9] |
Table 2: Protective Effects of HSD17B13 Genetic Variants
| Genetic Variant | Protective Effect | Population | Reference |
| rs72613567 (T > TA) | 53% reduced risk for alcoholic liver disease (homozygotes) | European | [12] |
| rs72613567 (T > TA) | 30% reduced risk for NAFLD (homozygotes) | European | [12] |
| rs72613567 (TA allele) | 19% decreased risk of ALD | Chinese Han | [3] |
| rs72613567 (TA allele) | 42% reduced risk of alcoholic liver disease (heterozygotes) | European | [3] |
| rs72613567 (TA allele) | 53% reduced risk of alcoholic liver disease (homozygotes) | European | [3] |
| rs72613567 (TA allele) | 42% reduced risk of alcoholic cirrhosis (heterozygotes) | European | [3] |
| rs72613567 (TA allele) | 73% reduced risk of alcoholic cirrhosis (homozygotes) | European | [3] |
| rs6834314 (G allele) | Associated with lower odds of NASH | Multi-ethnic Asian | [13] |
Table 3: Effects of HSD17B13 Overexpression and Inhibition
| Experimental Model | Intervention | Key Finding | Reference |
| High-Fat Diet-Fed Mice | AAV8-Hsd17b13 Overexpression | Significantly increased total triacylglycerol (TG) content | [6] |
| High-Fat Diet-Fed Mice | AAV8-Hsd17b13 Overexpression | Significantly decreased total phosphatidylcholine (PC) and free fatty acid (FA) contents | [6] |
| Human and Murine Hepatocytes | BI-3231 (HSD17B13 inhibitor) Treatment | Significantly decreased triglyceride (TG) accumulation under lipotoxic stress | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving HSD17B13 and a typical experimental workflow for its investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of HSD17B13.
Immunohistochemistry for HSD17B13 in Liver Tissue
-
Tissue Preparation: Formalin-fixed, paraffin-embedded human or murine liver tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Sections are blocked with a serum-free protein block to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to HSD17B13 overnight at 4°C.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied for 1 hour at room temperature.
-
Detection: The signal is developed using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of antigen localization.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Sections are dehydrated through a series of ethanol and xylene washes and mounted with a permanent mounting medium.
-
Analysis: The staining intensity and distribution of HSD17B13 are evaluated by light microscopy.
In Vitro HSD17B13 Inhibition Assay in Hepatocytes
-
Cell Culture: Human hepatocyte cell lines (e.g., HepG2) are cultured in appropriate media until they reach 70-80% confluency.
-
Induction of Lipotoxicity: Cells are treated with palmitic acid to induce lipid accumulation and lipotoxicity.[14]
-
Inhibitor Treatment: Cells are co-incubated with a selective HSD17B13 inhibitor (e.g., BI-3231) at various concentrations.[14]
-
Triglyceride Quantification: After the treatment period, intracellular triglycerides are extracted and quantified using a colorimetric assay kit.
-
Cell Viability Assay: Cell viability is assessed using an MTT or similar assay to determine the cytotoxic effects of the treatments.
-
Data Analysis: The effect of the inhibitor on triglyceride accumulation is normalized to cell viability and compared to vehicle-treated controls.
Adeno-Associated Virus (AAV)-Mediated Gene Modulation in Mice
-
AAV Vector Production: AAV vectors carrying either the HSD17B13 coding sequence for overexpression or a short hairpin RNA (shRNA) for knockdown are produced and purified.
-
Animal Model: A NAFLD mouse model, typically induced by a high-fat diet, is used.[6]
-
AAV Administration: AAV vectors are administered to the mice, often via tail vein injection, to achieve liver-specific gene expression or knockdown.[6]
-
Monitoring: The health and body weight of the mice are monitored throughout the study.
-
Sample Collection: At the end of the study period, blood and liver tissues are collected for analysis.
-
Analysis: Serum levels of liver enzymes (ALT, AST) and lipids are measured. Liver tissues are analyzed for gene and protein expression of HSD17B13, histology (H&E and Sirius Red staining), and lipid content.[6][15]
Conclusion and Future Directions
HSD17B13 stands as a promising therapeutic target for NAFLD and other chronic liver diseases. The wealth of genetic data supporting the protective role of its loss-of-function variants provides a strong rationale for the development of inhibitors.[1][4] The in vitro and in vivo studies with small molecule inhibitors have shown encouraging results in reducing hepatic lipid accumulation and lipotoxicity.[14][16]
Future research should focus on further elucidating the precise molecular mechanisms by which HSD17B13 modulates lipid droplet metabolism and influences downstream inflammatory and fibrotic pathways. A deeper understanding of its substrates beyond retinoids will be critical. Additionally, the long-term efficacy and safety of pharmacological HSD17B13 inhibition need to be thoroughly investigated in more advanced preclinical models and eventually in clinical trials. The continued exploration of HSD17B13 holds the potential to deliver novel and effective therapies for the millions of individuals affected by NAFLD worldwide.
References
- 1. escholarship.org [escholarship.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 13. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enanta.com [enanta.com]
The Core Function and Substrate Landscape of HSD17B13: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) enzyme, a pivotal player in hepatic lipid metabolism and a key therapeutic target for chronic liver diseases. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the enzyme's function, substrate specificity, and its role in disease pathogenesis.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme that has garnered significant attention for its strong association with the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the development of advanced liver fibrosis and hepatocellular carcinoma.[4][5][6][7] This guide elucidates the core functions of HSD17B13, details its known and putative substrates, and provides an overview of the experimental protocols used to characterize its activity. Furthermore, it explores the key signaling pathways influenced by HSD17B13, offering a molecular framework for understanding its role in liver pathophysiology.
HSD17B13 Enzyme Function and Cellular Localization
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1][2][3][8][9] Primarily expressed in hepatocytes, HSD17B13 is localized to the surface of lipid droplets, intracellular organelles responsible for storing neutral lipids.[8][9] Its expression is significantly upregulated in the livers of patients with NAFLD.[1][2] Overexpression of HSD17B13 in cellular and animal models has been shown to promote the accumulation of lipids in the liver, suggesting a direct role in hepatic steatosis.[1][2][3]
The primary enzymatic activity attributed to HSD17B13 is its function as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde.[10][11][12] This activity is dependent on the presence of the cofactor NAD+.
Substrate Specificity of HSD17B13
HSD17B13 exhibits activity towards a range of substrates, with varying degrees of specificity. The characterization of its substrate profile is an active area of research, with implications for its physiological role and therapeutic targeting.
Known and Putative Substrates:
-
Retinoids: All-trans-retinol is a well-established substrate for HSD17B13, which converts it to all-trans-retinaldehyde.[10][11][12] This places HSD17B13 as a regulator of retinoid metabolism in the liver.
-
Steroids: As a member of the hydroxysteroid dehydrogenase family, HSD17B13 is predicted to act on various steroids. In vitro assays have demonstrated its ability to catalyze the oxidation of 17β-estradiol.[13][14][15]
-
Bioactive Lipids: HSD17B13 has been shown to have activity towards the proinflammatory lipid mediator, leukotriene B4.[13][14][15]
It is noteworthy that differential substrate preferences have been observed between human and mouse HSD17B13, a critical consideration for the translation of findings from animal models to human disease.[16]
Quantitative Data on HSD17B13 Activity
While extensive research has focused on the qualitative aspects of HSD17B13 function, detailed quantitative kinetic data, such as Michaelis-Menten constants (Km) and catalytic turnover rates (kcat), are not widely available in the public domain. However, data on the inhibition of HSD17B13 activity by small molecules have been reported.
Table 1: Inhibitor Activity against Human HSD17B13
| Compound ID | Substrate | Assay Type | IC50 | Ki | Reference |
| CHEMBL5307400 | Not Specified | Cellular | 11.0 nM | - | [17] |
| CHEMBL5307400 | Not Specified | Enzymatic | - | 0.7 nM | [17] |
| Compound 1 | Retinol | Enzymatic | 2.4 µM | - | [8] |
| Compound 1 | Estradiol | Enzymatic | 1.4 µM | - | [8] |
Key Signaling Pathways Involving HSD17B13
HSD17B13 is integrated into several key signaling networks within the liver, influencing gene expression, lipid metabolism, and fibrogenesis.
LXRα/SREBP-1c-Mediated Gene Expression
The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor alpha (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), master regulators of lipogenesis.[2][5][6][7][13][10] Activation of LXRα leads to the induction of SREBP-1c, which then binds to a sterol regulatory element (SRE) in the promoter region of the HSD17B13 gene, thereby increasing its transcription. This creates a feed-forward loop that can contribute to the development of hepatic steatosis.
Caption: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.
Paracrine Activation of Hepatic Stellate Cells via TGF-β1
HSD17B13 activity in hepatocytes has been shown to induce the expression and secretion of Transforming Growth Factor-beta 1 (TGF-β1).[1] Secreted TGF-β1 then acts as a paracrine signal on neighboring hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. This activation of HSCs is a critical step in the progression of liver fibrosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 | Abcam [abcam.com]
- 4. enanta.com [enanta.com]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Article recommendations for HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice [ideas.repec.org]
- 13. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Article recommendations for HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PNPLA3, CGI‐58, and Inhibition of Hepatic Triglyceride Hydrolysis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
HSD17B13 Target Validation in Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a high-conviction therapeutic target for chronic liver diseases, including Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and Steatohepatitis (MASH). This validation is strongly supported by human genetic data, where loss-of-function variants in the HSD17B13 gene are associated with a significantly reduced risk of progressive liver disease, fibrosis, and hepatocellular carcinoma.[1][2] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[3][4] While its precise physiological substrates are under active investigation, it is known to possess retinol dehydrogenase activity and is implicated in the metabolism of steroids and other lipids.[5][6] Therapeutic strategies are centered on inhibiting HSD17B13's enzymatic activity, thereby mimicking the protective effect observed in individuals with naturally occurring loss-of-function mutations.[7][8] Preclinical studies using antisense oligonucleotides (ASOs) and small molecule inhibitors have demonstrated promising results in reducing hepatic steatosis, validating the therapeutic hypothesis.[9][10]
Genetic Validation in Human Populations
The primary impetus for targeting HSD17B13 stems from compelling human genetic evidence. Genome-wide association studies (GWAS) identified a splice variant, rs72613567:TA , which results in a truncated, inactive protein.[4] Carriers of this variant exhibit a markedly lower risk of developing all stages of chronic liver disease.
Table 1: Summary of Genetic Association of HSD17B13 rs72613567 Variant with Liver Diseases
| Disease Studied | Population | Effect of TA Allele (Odds Ratio) | Key Finding |
| Alcoholic Liver Disease | European | 0.58 (Heterozygotes) | Reduced risk of alcoholic liver disease by 42%.[11] |
| Alcoholic Cirrhosis | European | 0.27 (Homozygotes) | Reduced risk of alcoholic cirrhosis by up to 73%.[11] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Multiple | Protective | Mitigates progression from simple steatosis to NASH and fibrosis.[1] |
| Hepatocellular Carcinoma (HCC) | Alcohol Misusers | 0.77 | Reduced risk for developing HCC in the context of alcohol-related liver disease.[12] |
| Chronic Liver Disease (General) | Pakistani | ~0.50 | Confers a ~50% reduced risk for chronic liver disease.[13] |
Molecular Function & Proposed Mechanism of Action
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of hormones and lipids.[14] It is uniquely expressed in the liver and localizes to the surface of lipid droplets within hepatocytes.[4][15]
Key Functions:
-
Enzymatic Activity: HSD17B13 exhibits retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[5] This function is dependent on its localization to lipid droplets.[5] It may also act on other lipid substrates, including steroids and fatty acids.[2]
-
Lipid Droplet Dynamics: Overexpression of wild-type HSD17B13 promotes the accumulation of lipids in the liver and increases the size and number of lipid droplets.[1][3]
-
Pro-Fibrotic Signaling: Recent studies suggest that catalytically active HSD17B13 can drive a pro-fibrotic signaling cascade by upregulating Transforming Growth Factor beta-1 (TGF-β1), a key mediator of hepatic stellate cell activation and fibrosis.[16]
The protective effect of loss-of-function variants is believed to stem from the abrogation of this enzymatic activity. By preventing the generation of a potentially lipotoxic metabolite or disrupting pro-fibrotic signaling, the absence of HSD17B13 activity shields the liver from injury and subsequent progression to fibrosis.
Preclinical Validation in Disease Models
The therapeutic hypothesis of inhibiting HSD17B13 has been tested in various preclinical models of liver disease. These studies utilize genetic knockdown (e.g., antisense oligonucleotides - ASOs, shRNA) or small molecule inhibitors to suppress HSD17B13 function.
Table 2: Summary of Preclinical HSD17B13 Inhibition Studies
| Model | Intervention | Key Outcomes | Reference |
| High-Fat Diet (HFD)-induced Obese Mice | shRNA-mediated knockdown | Markedly improved hepatic steatosis; Decreased serum ALT and fibrosis markers (Timp2). | [17][18] |
| Choline-Deficient, L-Amino Acid-Defined, HFD (CDAHFD) Mice | ASO therapy | Significant reduction in hepatic steatosis; No significant effect on established fibrosis in this model. | [9] |
| Choline-Deficient HFD (CDAHFD) Mice | Hsd17b13 knockdown | Protection against liver fibrosis; Associated with decreased pyrimidine catabolism. | [19] |
| Adenoviral Liver Injury Model | Small molecule inhibitor (prodrug) | Hepatoprotective effects; Decreased markers of inflammation, cell death, and fibrosis. | [10] |
These studies collectively demonstrate that reducing HSD17B13 activity is effective at mitigating steatosis, a key upstream event in the progression to MASH and fibrosis.[9][17]
Methodologies for Target Validation
A multi-pronged approach is essential for robust target validation. The pathway from genetic discovery to therapeutic development for HSD17B13 serves as a classic example.
Experimental Protocol: In Vivo Efficacy Study (MASH Mouse Model)
This protocol outlines a general approach for testing an HSD17B13 inhibitor (e.g., ASO) in a diet-induced mouse model of MASH.
-
Model Induction:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for 12-16 weeks to induce steatohepatitis and fibrosis.
-
Control Group: Mice fed a standard chow diet.
-
-
Therapeutic Intervention:
-
Following the induction period, randomize CDAHFD-fed mice into two groups: Vehicle control and HSD17B13 ASO treatment.
-
Dosing: Administer the HSD17B13 ASO (e.g., 10-30 mg/kg) or a saline vehicle via subcutaneous injection once weekly for 4-8 weeks.
-
-
Endpoint Analysis:
-
Serum Analysis: Collect blood at termination to measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
-
Gene Expression: Isolate RNA from liver tissue and perform qRT-PCR to confirm knockdown of Hsd17b13 and measure expression of fibrosis markers (e.g., Col1a1, Timp1) and inflammation markers (e.g., Ccl2, Tnf).
-
Histology: Fix liver sections in formalin, embed in paraffin, and perform Hematoxylin & Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to quantify collagen deposition and fibrosis.
-
Liver Triglycerides: Homogenize a portion of the liver tissue to quantify triglyceride content biochemically.
-
Experimental Protocol: In Vitro HSD17B13 Enzymatic Assay
This protocol describes a cell-based assay to measure the retinol dehydrogenase activity of HSD17B13 and assess the potency of inhibitors.[5][20]
-
Cell Culture and Transfection:
-
Cell Line: Use a human hepatocyte cell line (e.g., HepG2) or HEK293 cells.
-
Transfection: Transiently transfect cells with a plasmid expressing full-length human HSD17B13. Use an empty vector plasmid as a negative control.
-
-
Inhibitor Treatment and Substrate Addition:
-
24 hours post-transfection, pre-incubate the cells with various concentrations of the HSD17B13 small molecule inhibitor or vehicle (DMSO) for 1 hour.
-
Add the substrate, all-trans-retinol (e.g., 5-10 µM), to the culture medium.
-
-
Incubation and Metabolite Extraction:
-
Incubate the cells for 6-8 hours to allow for enzymatic conversion.
-
Harvest the cells and medium. Extract retinoids using a solvent extraction method (e.g., with hexane or ethyl acetate).
-
-
Quantification by HPLC:
-
Dry the extracted retinoids under nitrogen and reconstitute in a mobile phase-compatible solvent.
-
Separate and quantify the substrate (retinol) and the product (retinaldehyde) using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Conclusion and Therapeutic Strategy
The validation of HSD17B13 as a therapeutic target for chronic liver disease is built on a strong foundation of human genetics, which is now substantially supported by mechanistic and preclinical data. The therapeutic strategy is to inhibit the enzymatic function of HSD17B13, thereby replicating the hepatoprotective phenotype seen in carriers of the rs72613567 loss-of-function variant. Several therapeutic modalities, including ASOs, siRNAs, and small molecule inhibitors, are in clinical development, holding promise for a new class of treatments for MASLD/MASH.[2][7]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. news-medical.net [news-medical.net]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 12. Genetic variation in HSD17B13 reduces the risk of developing cirrhosis and hepatocellular carcinoma in alcohol misusers [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety [sciety.org]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Navigating the Nexus of Hepatic Health: A Technical Guide to the Impact of Hsd17B13 Inhibition on Retinol Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. Residing primarily on the surface of lipid droplets in hepatocytes, this enzyme plays a crucial role in hepatic lipid metabolism. A key function of HSD17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde, a rate-limiting step in retinoic acid synthesis. Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of progressive liver disease, underscoring the therapeutic potential of inhibiting its enzymatic activity. This technical guide provides an in-depth exploration of the effect of HSD17B13 inhibition on its retinol dehydrogenase activity, drawing upon current scientific understanding to inform research and drug development efforts. While specific data on a compound designated "Hsd17B13-IN-57" is not available in the public domain, this document will focus on the broader implications of HSD17B13 inhibition, using loss-of-function genetic variants as a proxy.
HSD17B13 and its Role in Retinol Metabolism
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family and is highly expressed in the liver. Its localization to lipid droplets positions it at the heart of lipid and retinoid metabolism within hepatocytes. The enzyme's established retinol dehydrogenase activity is critical for the synthesis of retinoic acid, a molecule with pleiotropic effects on gene expression, cellular differentiation, and inflammation.
The enzymatic conversion of retinol to retinaldehyde by HSD17B13 is a crucial control point in the retinoid signaling pathway. Overexpression of wild-type HSD17B13 enhances this conversion, while naturally occurring genetic variants that result in a loss of function abrogate this activity. This modulation of retinoid metabolism is thought to be a key mechanism through which HSD17B13 influences the progression of liver disease.
Quantitative Data on HSD17B13 Retinol Dehydrogenase Activity
Quantitative data on the specific activity of HSD17B13 and the impact of inhibitors is emerging. The following table summarizes key findings from studies on wild-type and loss-of-function variants of HSD17B13, which serve as a model for pharmacological inhibition.
| Feature | Wild-Type HSD17B13 | Loss-of-Function Variants (e.g., rs72613567:TA) | Reference |
| Retinol Dehydrogenase Activity | Present and active | Absent or significantly reduced | |
| Substrate | Retinol | - | |
| Product | Retinaldehyde | - | |
| Effect on Retinoic Acid Synthesis | Promotes synthesis | Reduces synthesis | |
| Association with Liver Disease | Increased expression in NAFLD | Protective against NAFLD progression |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the critical pathways and experimental approaches, the following diagrams have been generated using Graphviz (DOT language).
Caption: Retinoid metabolism pathway highlighting the role of HSD17B13.
Caption: Experimental workflow for evaluating HSD17B13 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HSD17B13's retinol dehydrogenase activity and the efficacy of its inhibitors. The following protocols are based on methodologies described in the scientific literature.
In Vitro Retinol Dehydrogenase Activity Assay in Transfected Cells
-
Cell Culture and Transfection:
-
HEK293 or HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently transfected with an expression vector encoding for wild-type human HSD17B13 or a variant of interest using a suitable transfection reagent (e.g., Lipofectamine). An empty vector control is included.
-
-
Retinol Treatment:
-
24-48 hours post-transfection, the culture medium is replaced with a serum-free medium containing a known concentration of all-trans-retinol (e.g., 5 µM).
-
-
Extraction of Retinoids:
-
After a defined incubation period (e.g., 24 hours), the cells and culture medium are collected.
-
Retinoids are extracted using a liquid-liquid extraction method, for example, with a mixture of hexane and isopropanol. The organic phase containing the retinoids is collected and dried under nitrogen.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
The dried retinoid extracts are resuspended in a suitable mobile phase.
-
Samples are injected into a reverse-phase HPLC system equipped with a C18 column.
-
Retinol, retinaldehyde, and retinoic acid are separated and quantified by their absorbance at a specific wavelength (e.g., 340 nm) and their retention times compared to known standards.
-
Subcellular Localization of HSD17B13
-
Cell Culture and Transfection:
-
HepG2 cells are transfected with a plasmid encoding a fusion protein of HSD17B13 and a fluorescent tag (e.g., GFP).
-
-
Lipid Droplet Staining:
-
To induce lipid droplet formation, cells can be treated with oleic acid.
-
Lipid droplets are stained with a specific fluorescent dye such as BODIPY or LipidTox.
-
-
Confocal Microscopy:
-
The subcellular localization of the HSD17B13-GFP fusion protein is visualized using a confocal microscope.
-
Co-localization of the GFP signal with the lipid droplet stain confirms the association of HSD17B13 with these organelles.
-
Conclusion
The inhibition of HSD17B13's retinol dehydrogenase activity represents a promising therapeutic strategy for mitigating the progression of chronic liver diseases like NAFLD. Understanding the enzymatic function of HSD17B13 and the consequences of its inhibition is paramount for the development of effective pharmacological agents. While the specific compound "this compound" remains uncharacterized in the public domain, the wealth of data from studies on loss-of-function genetic variants provides a strong foundation for ongoing research. The experimental protocols and conceptual frameworks presented in this guide are intended to support the scientific community in the continued exploration of HSD17B13 as a therapeutic target. Future investigations should focus on elucidating the precise molecular mechanisms linking HSD17B13-mediated retinoid metabolism to liver pathophysiology and on the discovery and characterization of potent and selective small molecule inhibitors.
HSD17B13 Genetic Variants and Inhibitor Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3][4][5] This liver-enriched, lipid droplet-associated protein is implicated in hepatic lipid metabolism, although its precise physiological functions are still under active investigation.[1][6][7] Groundbreaking human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are paradoxically associated with a reduced risk of developing severe liver pathologies, including fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][3][5] This discovery has catalyzed the development of a new class of therapeutics aimed at inhibiting HSD17B13 activity to replicate the protective effects observed in individuals carrying these genetic variants. This technical guide provides a comprehensive overview of HSD17B13 genetic variants, the current understanding of the enzyme's role in liver disease, and the landscape of inhibitor development, with a focus on quantitative data and detailed experimental methodologies.
The Role of HSD17B13 in Liver Physiology and Disease
HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets, suggesting a role in lipid homeostasis.[1][3][6] Its expression is upregulated in patients with NAFLD.[1][6] Mechanistically, HSD17B13 expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner.[1][6] The enzyme exhibits retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde, a crucial step in retinoic acid synthesis.[2][8] It is hypothesized that the enzymatic activity of HSD17B13 contributes to the pathogenesis of liver disease, and its inhibition is therefore a key therapeutic strategy.
Signaling Pathway of HSD17B13 Regulation and Function
Caption: Regulation and function of HSD17B13 in hepatocytes.
Impact of HSD17B13 Genetic Variants
Several genetic variants in the HSD17B13 gene have been identified, with the most extensively studied being the splice variant rs72613567:TA. This variant leads to the production of a truncated, enzymatically inactive protein.[2] Individuals carrying this variant exhibit a significantly reduced risk of developing various chronic liver diseases.
Quantitative Data on the Protective Effects of HSD17B13 Variants
| Genetic Variant | Associated Liver Disease | Risk Reduction | Population |
| rs72613567:TA (heterozygotes) | Alcoholic Liver Disease | 42% | European |
| rs72613567:TA (homozygotes) | Alcoholic Liver Disease | 53% | European |
| rs72613567:TA (heterozygotes) | Alcoholic Cirrhosis | 42% | European |
| rs72613567:TA (homozygotes) | Alcoholic Cirrhosis | 73% | European |
| rs72613567:TA | Alcoholic Liver Disease | 19% | Chinese Han |
| rs72613567:TA (heterozygotes) | Hepatocellular Carcinoma | Odds Ratio = 0.65 | General |
| rs72613567:TA (homozygotes) | Hepatocellular Carcinoma | Odds Ratio = 0.28 | General |
Therapeutic Rationale for HSD17B13 Inhibition
The strong genetic evidence linking loss-of-function HSD17B13 variants to protection from liver disease provides a solid rationale for the development of inhibitors that mimic this genetic protection. The therapeutic hypothesis is that by inhibiting the enzymatic activity of HSD17B13, it is possible to reduce the progression of liver disease in the broader population. Several therapeutic modalities are being explored, including RNA interference (RNAi) technologies to reduce HSD17B13 expression and small molecule inhibitors that directly target the enzyme's active site.
HSD17B13 Inhibitor Development and Efficacy
A number of pharmaceutical and biotechnology companies are actively developing HSD17B13 inhibitors. These efforts have progressed to clinical trials, with promising early results.
Quantitative Data on HSD17B13 Inhibitor Efficacy
| Inhibitor | Type | Study Phase | Efficacy Measure | Result |
| ARO-HSD | RNAi | Phase I | Mean reduction in hepatic HSD17B13 mRNA (Day 71) | -56.9% (25 mg), -85.5% (100 mg), -93.4% (200 mg)[9] |
| ARO-HSD | RNAi | Phase I | Mean change in Alanine Aminotransferase (ALT) (Day 71) | -7.7% (25 mg), -39.3% (100 mg), -42.3% (200 mg)[9] |
| Rapirosiran (ALN-HSD) | RNAi | Phase I | Median reduction in liver HSD17B13 mRNA (6 months) | 78% (400 mg dose)[10] |
| INI-822 | Small Molecule | Preclinical | Reduction in fibrotic proteins (in vitro) | Up to 45% (alpha smooth muscle actin), 42% (collagen type 1)[11] |
| BI-3231 | Small Molecule | Preclinical | In vitro IC50 | 2.5 nM[12] |
Experimental Protocols
HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)
This assay measures the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to retinaldehyde in a cellular context.[8][13]
Materials:
-
HEK293 cells[13]
-
Expression vectors for HSD17B13 and its variants[13]
-
All-trans-retinol[10]
-
High-performance liquid chromatography (HPLC) system[13]
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Transfect HEK293 cells with HSD17B13 expression vectors or an empty vector control.
-
After 24-48 hours, treat the cells with all-trans-retinol (e.g., 5 µM) for a defined period (e.g., 8 hours).[13]
-
Harvest the cells and cell culture medium.
-
Extract retinoids from the samples.
-
Quantify the levels of retinaldehyde and retinoic acid using HPLC.[13]
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Compare the activity of wild-type HSD17B13 to that of its variants or to cells treated with inhibitors.
In Vivo NASH Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)
This is a widely used mouse model to induce NASH with fibrosis, mimicking key features of the human disease.[2][3][14]
Materials:
-
C57BL/6J mice[2]
-
CDAHFD (typically 60 kcal% fat, 0.1% methionine, and choline deficient)[2]
-
Standard chow diet (control)
-
Equipment for histological analysis (e.g., microtome, stains for H&E and Sirius Red)
-
Biochemical assay kits for plasma ALT, AST, and lipids
Protocol:
-
House male C57BL/6J mice under standard conditions.
-
Feed the experimental group with the CDAHFD for a specified duration (e.g., 6-14 weeks) to induce NASH and fibrosis.[2] Feed the control group with a standard chow diet.
-
Monitor body weight and food intake regularly.
-
At the end of the study period, collect blood samples for biochemical analysis of liver enzymes (ALT, AST) and lipid profiles.
-
Euthanize the mice and harvest the livers.
-
Fix a portion of the liver in formalin for histological analysis (H&E for inflammation and ballooning, Sirius Red for fibrosis).
-
Snap-freeze another portion of the liver for molecular analyses (e.g., gene expression of fibrotic and inflammatory markers).
-
To test inhibitor efficacy, treat a cohort of CDAHFD-fed mice with the HSD17B13 inhibitor and compare the outcomes to a vehicle-treated group.
Experimental Workflow for HSD17B13 Inhibitor Development
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gubra.dk [gubra.dk]
- 4. Nonobese mice with nonalcoholic steatohepatitis fed on a choline‐deficient, l‐amino acid‐defined, high‐fat diet exhibit alterations in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. [PDF] Choline-deficient High-fat Diet-induced Steatohepatitis in BALB/c Mice | Semantic Scholar [semanticscholar.org]
- 7. origene.com [origene.com]
- 8. enanta.com [enanta.com]
- 9. enanta.com [enanta.com]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 | Abcam [abcam.com]
- 12. biorxiv.org [biorxiv.org]
- 13. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Choline-deficient High-fat Diet-induced Steatohepatitis in BALB/c Mice | Nababan | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
Investigating the Downstream Effects of HSD17B13 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid (17-beta) dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing advanced liver disease, including fibrosis and hepatocellular carcinoma. This protective effect has spurred the development of inhibitors aimed at mimicking this genetic advantage. This technical guide provides an in-depth overview of the known downstream effects of HSD17B13 inhibition, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1] It is a member of the hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[2] While its precise physiological substrates are still under investigation, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] Overexpression of HSD17B13 is observed in patients with NAFLD and is associated with increased liver fat accumulation.[4][5] Conversely, inhibition or genetic inactivation of HSD17B13 has been shown to be protective against liver injury.
Downstream Effects of HSD17B13 Inhibition
Inhibition of HSD17B13 leads to a cascade of downstream effects that collectively contribute to a hepatoprotective phenotype. These effects can be broadly categorized into alterations in lipid metabolism, modulation of inflammatory pathways, and changes in retinoid signaling.
Altered Lipid Metabolism
A primary consequence of HSD17B13 inhibition is the remodeling of the hepatic lipidome. Studies involving both genetic knockdown and pharmacological inhibition have demonstrated significant changes in lipid composition.
Quantitative Data Summary: Lipid Profile Changes
| Parameter | Model System | HSD17B13 Inhibition Method | Key Findings | Reference |
| Hepatic Triglycerides | High-Fat Diet (HFD)-fed Mice | shRNA-mediated knockdown | 45% decrease in liver triglycerides. | [6] |
| Hepatic Diacylglycerols (DAGs) | HFD-fed Mice | shRNA-mediated knockdown | Major decrease in various DAG species (e.g., DAG 34:3). | [7] |
| Hepatic Phosphatidylcholines (PCs) | HFD-fed Mice | shRNA-mediated knockdown | Increase in PCs containing polyunsaturated fatty acids (e.g., PC 34:3, PC 42:10). | [7] |
| Hepatic Phospholipids | Human carriers of HSD17B13 loss-of-function variant | Genetic variation | Increased levels of hepatic phospholipids, including 1- and 2-palmitoyl-GPC. | [8] |
Modulation of Inflammatory and Fibrotic Pathways
HSD17B13 inhibition has been shown to attenuate liver inflammation and fibrosis, key drivers of NASH progression. This is evidenced by changes in the expression of pro-inflammatory and pro-fibrotic genes and proteins.
Quantitative Data Summary: Inflammatory and Fibrotic Markers
| Parameter | Model System | HSD17B13 Inhibition Method | Key Findings | Reference |
| Serum Alanine Aminotransferase (ALT) | HFD-fed Mice | shRNA-mediated knockdown | Significant decrease in elevated serum ALT levels. | [7] |
| Serum Aspartate Aminotransferase (AST) | Patients with NASH | ARO-HSD (RNAi therapeutic) | Marked reduction in serum AST levels. | [9] |
| Hepatic Timp2 expression | HFD-fed Mice | shRNA-mediated knockdown | Significant decrease in the expression of the fibrosis marker Timp2. | [7] |
| Alpha-Smooth Muscle Actin (α-SMA) | Human liver cell-based 3D model | INI-678 (small molecule inhibitor) | Reduction in the key fibrosis marker α-SMA. | [9] |
| Collagen Type I (COL-I) | Human liver cell-based 3D model | INI-678 (small molecule inhibitor) | Reduction in the key fibrosis marker COL-I. | [9] |
Altered Retinoid Metabolism
Given its retinol dehydrogenase activity, inhibition of HSD17B13 is expected to impact retinoid signaling pathways in the liver. Loss-of-function variants of HSD17B13 lead to reduced conversion of retinol to retinaldehyde.[3] This can, in turn, affect the activation of hepatic stellate cells, a key event in liver fibrosis.
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling and Downstream Consequences
The following diagram illustrates the central role of HSD17B13 in liver pathophysiology and the downstream consequences of its inhibition.
Caption: HSD17B13 signaling cascade and the impact of inhibition.
Experimental Workflow for Assessing HSD17B13 Inhibition in a Preclinical Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an HSD17B13 inhibitor in a mouse model of NAFLD.
Caption: Preclinical workflow for HSD17B13 inhibitor evaluation.
Experimental Protocols
Retinol Dehydrogenase Activity Assay in HEK293 Cells
This protocol is adapted from Ma Y, et al. Hepatology. 2019.[10]
Objective: To measure the retinol dehydrogenase activity of HSD17B13 in a cell-based assay.
Materials:
-
HEK293 cells
-
Expression vector for HSD17B13 (and mutants, if applicable)
-
Transfection reagent
-
All-trans-retinol (stock solution in ethanol)
-
Cell culture medium and supplements
-
HPLC system with a UV detector
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Seed HEK293 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh medium containing all-trans-retinol at a final concentration of 5 µM. The final ethanol concentration should not exceed 0.5%.
-
Incubate the cells for 8 hours at 37°C in a CO2 incubator.
-
Harvest the cells and culture medium.
-
Extract retinoids from the cells and medium using a suitable organic solvent (e.g., hexane/isopropanol).
-
Analyze the extracted retinoids by HPLC to quantify the amounts of retinaldehyde and retinoic acid produced.
-
Lyse a parallel set of transfected cells to determine the total protein concentration for normalization of the retinoid levels.
-
Calculate the retinol dehydrogenase activity as the amount of product (retinaldehyde + retinoic acid) formed per milligram of total protein per hour.
AAV8-mediated shRNA Knockdown of HSD17B13 in Mouse Liver
This protocol is a general guideline based on practices described in the literature.[4][11]
Objective: To achieve liver-specific knockdown of HSD17B13 in mice using an AAV8 vector expressing a short hairpin RNA (shRNA).
Materials:
-
AAV8 vector encoding an shRNA targeting mouse Hsd17b13 (AAV8-shHsd17b13)
-
AAV8 vector encoding a scrambled shRNA control (AAV8-shScramble)
-
C57BL/6J mice
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for intravenous or intrasplenic injection
Procedure:
-
Produce and purify high-titer AAV8-shHsd17b13 and AAV8-shScramble vectors.
-
Anesthetize the mice using isoflurane.
-
Inject the AAV8 vectors (typically 1 x 10^11 to 1 x 10^12 viral genomes per mouse) via tail vein or intrasplenic injection for efficient liver transduction.[4]
-
House the mice under standard conditions and monitor for any adverse effects.
-
Allow sufficient time for shRNA expression and target knockdown (typically 2-4 weeks).
-
At the end of the study period, sacrifice the mice and harvest the liver and blood for downstream analysis.
-
Assess the knockdown efficiency by measuring Hsd17b13 mRNA levels (qRT-PCR) and protein levels (Western blot or ELISA) in the liver.
Liver Histology and Immunohistochemistry
Objective: To assess the histological changes in the liver, including steatosis, inflammation, and fibrosis.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Sirius Red stain
-
Primary antibodies for fibrosis markers (e.g., anti-α-SMA, anti-Collagen I)
-
Secondary antibodies and detection reagents
-
Microscope
Procedure:
-
Fix a portion of the harvested liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 4-5 µm sections using a microtome.
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin and eosin to visualize general liver morphology, steatosis, and inflammation.
-
Sirius Red Staining: Deparaffinize and rehydrate the sections. Stain with Picro-Sirius Red solution to visualize collagen fibers and assess fibrosis.
-
Immunohistochemistry: a. Perform antigen retrieval on deparaffinized and rehydrated sections. b. Block endogenous peroxidase activity and non-specific binding. c. Incubate with primary antibodies against α-SMA or Collagen I overnight at 4°C. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Develop the signal using a suitable chromogen (e.g., DAB). f. Counterstain with hematoxylin.
-
Dehydrate and mount the stained slides.
-
Image the slides using a light microscope and quantify the histological features using a scoring system (e.g., NAFLD Activity Score) or image analysis software.
Untargeted Lipidomics of Liver Tissue by LC-MS/MS
This protocol provides a general workflow for the analysis of the liver lipidome.
Objective: To identify and quantify changes in the lipid composition of the liver following HSD17B13 inhibition.
Materials:
-
Homogenizer
-
Organic solvents (e.g., chloroform, methanol, isopropanol, acetonitrile)
-
Internal lipid standards
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Lipidomics data analysis software
Procedure:
-
Homogenize a weighed portion of frozen liver tissue in a suitable buffer.
-
Extract lipids from the homogenate using a biphasic solvent system (e.g., Folch or Bligh-Dyer method). Spike the extraction solvent with a mixture of internal lipid standards for normalization.
-
Separate the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system.
-
Inject the reconstituted lipid extract into the LC-MS/MS system.
-
Separate the lipid species using a suitable chromatography column (e.g., C18 reverse-phase).
-
Detect and identify the lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Process the raw data using specialized lipidomics software to identify and quantify the individual lipid species.
-
Normalize the data to the internal standards and the initial tissue weight.
-
Perform statistical analysis to identify lipids that are significantly altered between the treatment and control groups.
Conclusion and Future Directions
The inhibition of HSD17B13 represents a promising therapeutic strategy for NAFLD and NASH. The downstream effects of targeting this enzyme are multifaceted, leading to beneficial changes in hepatic lipid metabolism, a reduction in inflammation and fibrosis, and modulation of retinoid signaling. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the mechanisms underlying the hepatoprotective effects of HSD17B13 inhibition and to evaluate the efficacy of novel inhibitors. Future research should focus on elucidating the complete range of HSD17B13 substrates and their roles in liver pathophysiology, as well as on the long-term safety and efficacy of HSD17B13 inhibitors in clinical settings.
References
- 1. Apolipoprotein B Knockdown by AAV-delivered shRNA Lowers Plasma Cholesterol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS-based lipidomic analysis of liver tissue sample from spontaneously hypertensive rats treated with extract hawthorn fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]
- 4. Efficient Gene Knockdown in the Liver via Intrasplenic Injection of Adeno-Associated Virus Serotype 8 (AAV8)-Delivered Small Hairpin RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AAV-Mediated Gene Delivery to the Mouse Liver | Springer Nature Experiments [experiments.springernature.com]
- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. 17-Beta Hydroxysteroid Dehydrogena ... | Article | H1 Connect [archive.connect.h1.co]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
HSD17B13 Inhibition: A Novel Therapeutic Strategy for Hepatic Steatosis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hepatic steatosis, the hallmark of non-alcoholic fatty liver disease (NAFLD), represents a growing global health crisis. Recent genetic and preclinical studies have identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a key regulator of hepatic lipid metabolism and a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides a comprehensive overview of the role of HSD17B13 in hepatic steatosis and details on a specific inhibitor, Hsd17B13-IN-57, alongside data for the well-characterized chemical probe, BI-3231, as a surrogate for illustrating the potential of HSD17B13 inhibition.
Introduction: HSD17B13 in the Pathogenesis of Hepatic Steatosis
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, primarily expressed in the liver and localized to the surface of lipid droplets within hepatocytes. Its expression is significantly upregulated in patients with NAFLD.[1][2] The precise physiological function of HSD17B13 is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] This enzymatic function is implicated in the progression of liver disease.
Genetic studies have revealed that certain single nucleotide polymorphisms (SNPs) in the HSD17B13 gene, which result in a loss of enzymatic function, are protective against the development and progression of NAFLD and other chronic liver diseases.[4] This strong human genetic validation has made HSD17B13 an attractive target for therapeutic intervention. The therapeutic hypothesis is that inhibiting HSD17B13 activity will mimic the protective effects of these genetic variants, thereby mitigating the progression of hepatic steatosis and its downstream consequences.
This compound and Other Small Molecule Inhibitors
A number of small molecule inhibitors targeting HSD17B13 are in development.
This compound
This compound (CAS: 2770246-86-9) has been identified as an inhibitor of HSD17B13.[5][6][7][8] Currently, publicly available data on this specific compound is limited.
BI-3231: A Well-Characterized Chemical Probe
Due to the limited data on this compound, this guide will utilize the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231, as a representative molecule to illustrate the quantitative effects and experimental evaluation of HSD17B13 inhibition.[3][9][10][11] BI-3231 has been shown to effectively inhibit both human and mouse HSD17B13 and has been profiled in various in vitro and in vivo assays.[3][10]
Quantitative Data
The following tables summarize the available quantitative data for this compound and the more extensively studied inhibitor, BI-3231.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Substrate | IC50 (μM) | Ki (nM) | Reference(s) |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 | Not Reported | [6][12][13] |
| BI-3231 | Human HSD17B13 | Estradiol | 0.001 | 0.7 | [9][11] |
| BI-3231 | Mouse HSD17B13 | Estradiol | 0.013 | Not Reported | [9][11] |
Table 2: In Vitro Effects of HSD17B13 Inhibition with an Antisense Oligonucleotide (ASO)
| Treatment | Cell Type | Duration | IC50 (nM) | Effect | Reference(s) |
| Hsd17b13 ASO | Primary Mouse Hepatocytes | 24 hours | 83 | Inhibition of Hsd17b13 gene expression | [14] |
| Hsd17b13 ASO | Primary Mouse Hepatocytes | 48 hours | 76 | Inhibition of Hsd17b13 gene expression | [14] |
| Hsd17b13 ASO | Primary Mouse Hepatocytes | 72 hours | 29 | Inhibition of Hsd17b13 gene expression | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assay (Estradiol as Substrate)
This protocol is adapted from established methods for measuring HSD17B13 enzymatic activity.[3][15][16]
Objective: To determine the in vitro potency (IC50) of a test compound against HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent for NADH (e.g., NAD-Glo™ Assay)
-
1536-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense 50 nL of the test compound dilutions or DMSO (vehicle control) into the wells of a 1536-well plate.
-
Prepare an enzyme/substrate/cofactor mix in assay buffer containing recombinant HSD17B13, β-estradiol, and NAD+.
-
Add the enzyme/substrate/cofactor mix to the wells containing the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the NADH detection reagent to each well.
-
Incubate as per the detection reagent manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Model of Oleic Acid-Induced Hepatic Steatosis
This protocol describes the induction of steatosis in a hepatocyte cell line to evaluate the effect of HSD17B13 inhibitors on lipid accumulation.[5][12][13][17]
Objective: To assess the ability of a test compound to reduce lipid accumulation in hepatocytes.
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Oleic acid (OA)
-
Fatty acid-free bovine serum albumin (BSA)
-
Test compound (e.g., this compound)
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to adhere and grow to ~70-80% confluency.
-
Prepare a stock solution of oleic acid complexed to BSA.
-
Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Induce steatosis by adding the oleic acid-BSA complex to the cell culture medium for 24 hours. Include a vehicle control (BSA only) and an OA-only control.
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove excess stain.
-
Elute the Oil Red O stain from the cells using isopropanol.
-
Quantify the eluted stain by measuring the absorbance at 510 nm using a plate reader.
-
Normalize the absorbance values to the total protein content in each well to account for differences in cell number.
Visualizations
The following diagrams illustrate key pathways and workflows related to HSD17B13 and its inhibition.
Caption: HSD17B13 Signaling Pathway in Hepatic Steatosis.
Caption: Experimental Workflow for Evaluating HSD17B13 Inhibitors.
Caption: Logical Relationship of HSD17B13 Inhibition and Hepatic Steatosis.
References
- 1. escholarship.org [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Model of Experimental Steatosis In Vitro: Hepatocyte Cell Culture in Lipid Overload-Conditioned Medium [jove.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Product List | BIOZOL [biozol.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 12. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. Enzyme Activity Measurement for Estradiol 17Beta-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 17. Low simvastatin concentrations reduce oleic acid-induced steatosis in HepG2 cells: An in vitro model of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
The role of HSD17B13 in the progression of NAFLD to NASH
An In-depth Technical Guide on the Role of HSD17B13 in the Progression of NAFLD to NASH
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe inflammatory state of non-alcoholic steatohepatitis (NASH), which can lead to cirrhosis and hepatocellular carcinoma (HCC).[1][2] In the quest for effective therapeutics, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated protein, has emerged as a high-priority target.[3][4] This validation is strongly supported by human genetics, where loss-of-function variants in the HSD17B13 gene are robustly associated with protection against NASH progression and its severe complications.[5][6] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core biology of HSD17B13, the protective mechanisms of its genetic variants, and its promise as a therapeutic target for NASH.
HSD17B13: Gene, Protein, and Cellular Function
HSD17B13 is a member of the large hydroxysteroid 17β-dehydrogenase family of enzymes, which are primarily involved in the metabolism of steroids and other lipids.[7][8] The HSD17B13 protein is uniquely and abundantly expressed in the liver, specifically within hepatocytes.[3][9] At the subcellular level, it is targeted from the endoplasmic reticulum to the surface of lipid droplets (LDs), organelles responsible for storing neutral lipids.[3][10] This localization is critical to its function and places it at the nexus of hepatic lipid metabolism.[11]
While its complete substrate profile is still under investigation, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol (Vitamin A) to retinaldehyde.[3][12] Given its enzymatic family, it is also implicated in the metabolism of steroids and pro-inflammatory lipid mediators like leukotrienes.[1][13] Overexpression of wild-type HSD17B13 in hepatocytes promotes the accumulation of intracellular triglycerides and leads to the formation of larger lipid droplets, suggesting a direct role in fostering the steatotic environment characteristic of NAFLD.[14][15]
Regulation of HSD17B13 Expression in NAFLD
In patients with NAFLD, the hepatic expression of HSD17B13 is significantly upregulated compared to healthy individuals.[1][12] This increase is driven by key transcription factors that regulate lipid homeostasis. The expression of HSD17B13 is induced by the liver X receptor α (LXRα) in a manner dependent on the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[2][3][16] This regulatory pathway suggests that HSD17B13 is part of a feed-forward loop that promotes lipid accumulation in the liver, contributing to the pathogenesis of steatosis.[7]
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-57: An In Vitro Hepatocyte Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of chronic liver diseases, including nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and cirrhosis.[3][4] This has identified HSD17B13 as a promising therapeutic target for the treatment of these conditions.[1][3][5] Hsd17B13-IN-57 is a hypothetical potent and selective inhibitor of HSD17B13, designed for in vitro studies to elucidate the therapeutic potential of targeting this enzyme. These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound in a hepatocyte-based assay.
HSD17B13 Signaling Pathway and Mechanism of Inhibition
HSD17B13 is an NAD+-dependent enzyme with retinol dehydrogenase activity, suggesting a role in retinoid homeostasis.[6][7] It is thought to contribute to the pathogenesis of liver disease by modulating hepatic lipid metabolism.[2] The exact disease-relevant substrate of HSD17B13 is still under investigation, but it has been shown to act on various substrates, including steroids like estradiol and bioactive lipids such as leukotriene B4 (LTB4).[3] this compound is designed to be a selective inhibitor that binds to HSD17B13, thereby blocking its enzymatic activity and the downstream effects on lipid metabolism and inflammation.
Caption: HSD17B13 signaling pathway and point of inhibition.
In Vitro Hepatocyte Assay Protocol
This protocol details a cellular assay to determine the potency of this compound in inhibiting HSD17B13 activity in a human hepatocyte cell line.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Primary Human Hepatocytes | Recommended Supplier | Varies |
| Hepatocyte Culture Medium | Recommended Supplier | Varies |
| This compound | N/A | N/A |
| Estradiol (Substrate) | Sigma-Aldrich | E2758 |
| NAD+ | Sigma-Aldrich | N7004 |
| DMSO (Vehicle) | Sigma-Aldrich | D2650 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G9242 |
| NAD/NADH-Glo™ Assay | Promega | G9071 |
| 96-well cell culture plates | Corning | 3599 |
Experimental Workflow
Caption: Experimental workflow for this compound hepatocyte assay.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Thaw and culture primary human hepatocytes according to the supplier's instructions.
-
Seed the hepatocytes in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of hepatocyte culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (DMSO only) and a positive control (no inhibitor).
-
Carefully remove the culture medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Substrate and Cofactor Addition:
-
Prepare a working solution of estradiol and NAD+ in culture medium. The final concentration in the wells should be 10 µM for estradiol and 500 µM for NAD+.
-
Add 10 µL of the substrate/cofactor solution to each well.
-
Incubate the plate for 24 hours at 37°C.
-
-
Endpoint Measurement:
-
HSD17B13 Activity (NADH Production):
-
Measure the levels of NADH produced using the NAD/NADH-Glo™ Assay according to the manufacturer's protocol.
-
Record the luminescence using a plate reader.
-
-
Cell Viability:
-
To ensure that the observed inhibition is not due to cytotoxicity, perform a cell viability assay.
-
Use the CellTiter-Glo® Luminescent Cell Viability Assay as per the manufacturer's instructions on a parallel plate prepared under the same conditions.[3]
-
Measure the luminescence to determine the percentage of viable cells.
-
-
-
Data Analysis:
-
Normalize the NADH production data to the vehicle control (100% activity) and a control with no cells (0% activity).
-
Plot the normalized percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Expected Results
The following tables summarize the expected quantitative data from the in vitro hepatocyte assay with this compound. The data is representative and based on published results for similar potent and selective HSD17B13 inhibitors.[3][8]
Table 1: In Vitro Potency of this compound in Human Hepatocytes
| Assay | Endpoint | IC50 (nM) |
| Cellular HSD17B13 Activity | NADH Production | 25 - 75 |
| Cell Viability | ATP Levels | > 10,000 |
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity (fold vs. HSD17B13) |
| HSD17B13 | 50 (representative) | - |
| HSD17B11 | > 10,000 | > 200 |
| Other HSD17B isoforms | > 10,000 | > 200 |
Conclusion
This application note provides a comprehensive protocol for the in vitro evaluation of this compound in a hepatocyte-based assay. The detailed methodology and expected outcomes will enable researchers to accurately determine the potency and cellular activity of this and other HSD17B13 inhibitors. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the target's mechanism of action. These assays are crucial for the preclinical development of novel therapeutics targeting HSD17B13 for the treatment of chronic liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. origene.com [origene.com]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Determining the Optimal Concentration of Hsd17B13-IN-57 for Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] It is implicated in hepatic lipid metabolism and the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][4][6] Genetic studies have revealed that loss-of-function variants of Hsd17B13 are protective against the progression of chronic liver diseases, including NAFLD and non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[2][5][6] This protective effect has positioned Hsd17B13 as a promising therapeutic target for the treatment of these conditions. Hsd17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5][7][8] Hsd17B13-IN-57 is a novel small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. These application notes provide a comprehensive guide for determining the optimal concentration of this compound for use in cell culture-based assays.
Putative Signaling Pathway of Hsd17B13
The precise signaling cascade of Hsd17B13 is an active area of research. Current evidence suggests its expression is regulated by Liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[7] Downstream, Hsd17B13's retinol dehydrogenase activity influences retinoid signaling, which plays a role in hepatic inflammation and fibrosis. Additionally, Hsd17B13 has been shown to activate PAF/STAT3 signaling in hepatocytes, promoting leukocyte adhesion in chronic liver inflammation.[9]
Caption: Putative signaling pathway of Hsd17B13 and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is crucial to determine the optimal concentration of this compound. This involves a multi-step process starting with assessing cytotoxicity, followed by determining the dose-response relationship for target inhibition, and finally, confirming target engagement.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Experimental Protocols
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the selected cell line (e.g., HepG2, Huh7).
Materials:
-
Hsd17B13-expressing cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control. The highest concentration that does not significantly reduce cell viability (e.g., >90%) is considered the maximum non-toxic concentration.
Dose-Response Assay for Hsd17B13 Activity
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting the retinol dehydrogenase activity of Hsd17B13.
Materials:
-
Hsd17B13-expressing cell line
-
Cell lysis buffer
-
Retinol substrate
-
NAD+ cofactor
-
A detection reagent for retinaldehyde or NADH production
-
This compound at various concentrations (below the cytotoxic level)
-
96-well assay plate
-
Plate reader
Protocol:
-
Culture and lyse the Hsd17B13-expressing cells.
-
In a 96-well plate, add the cell lysate.
-
Add this compound at a range of concentrations (e.g., 0.01 µM to 10 µM) to the wells. Include a no-inhibitor control.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding retinol and NAD+.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the product formation (retinaldehyde or NADH) using a suitable detection method and a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes Hsd17B13 in a cellular context.
Materials:
-
Hsd17B13-expressing cell line
-
This compound at a concentration near the EC50 value
-
PBS
-
Liquid nitrogen
-
PCR tubes
-
Thermocycler
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Anti-Hsd17B13 antibody
Protocol:
-
Treat cultured cells with either vehicle (DMSO) or this compound at the determined EC50 for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-Hsd17B13 antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation
The quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| This compound (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) |
| 0 (Vehicle) | 100 ± 4.2 | 100 ± 5.1 |
| 0.1 | 98.5 ± 3.9 | 97.2 ± 4.8 |
| 1 | 99.1 ± 4.5 | 96.5 ± 5.3 |
| 10 | 95.3 ± 5.1 | 92.1 ± 6.0 |
| 25 | 88.2 ± 6.3 | 75.4 ± 7.2 |
| 50 | 65.7 ± 7.8 | 48.9 ± 8.1 |
| 100 | 30.1 ± 9.2 | 15.6 ± 6.5 |
| IC50 (µM) | >100 | ~55 |
Table 2: Dose-Response Inhibition of Hsd17B13 Activity by this compound
| This compound (µM) | % Inhibition of Retinol Dehydrogenase Activity ± SD |
| 0 (Vehicle) | 0 ± 3.1 |
| 0.01 | 8.2 ± 2.5 |
| 0.1 | 25.6 ± 4.2 |
| 0.5 | 48.9 ± 5.1 |
| 1 | 65.3 ± 4.8 |
| 5 | 89.7 ± 3.9 |
| 10 | 95.1 ± 2.7 |
| EC50 (µM) | ~0.55 |
Table 3: CETSA Results for Hsd17B13 Target Engagement
| Treatment | Temperature (°C) for 50% Protein Aggregation (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.3 ± 0.8 | - |
| This compound (1 µM) | 58.7 ± 1.1 | +6.4°C |
Conclusion
Based on the hypothetical data presented, the optimal concentration of this compound for cell culture experiments would be in the range of 0.5 µM to 1 µM. This range demonstrates significant inhibition of Hsd17B13's enzymatic activity with minimal cytotoxicity. The CETSA results confirm direct target engagement at these concentrations. Researchers should perform these experiments with their specific cell lines and assay conditions to determine the most appropriate concentration for their studies. It is generally recommended to use the lowest concentration that elicits the desired biological effect to minimize potential off-target effects.[10]
References
- 1. origene.com [origene.com]
- 2. news-medical.net [news-medical.net]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 - Wikipedia [en.wikipedia.org]
- 5. escholarship.org [escholarship.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
Application Notes and Protocols for High-Throughput Screening Assays of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][2][3] The protocols are designed for researchers in academia and industry who are engaged in drug discovery and development.
Introduction to HSD17B13
HSD17B13, a member of the short-chain dehydrogenases/reductases (SDR) family, is primarily expressed in the liver and is localized to the surface of lipid droplets.[4][5][6] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and hepatocellular carcinoma.[1][4][5][7] This makes the inhibition of HSD17B13 a compelling strategy for the treatment of these conditions. HSD17B13 catalyzes the NAD+-dependent oxidation of various substrates, including estradiol, retinol, and leukotriene B4.[1][4] High-throughput screening assays are essential for identifying small molecule inhibitors of this enzyme.
Signaling Pathway of HSD17B13 in Liver Disease
HSD17B13 plays a role in hepatic lipid metabolism and its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[6][7] HSD17B13, in turn, can promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to lipogenesis.[7]
Caption: HSD17B13 signaling pathway in hepatic lipid metabolism.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify HSD17B13 inhibitors involves several stages, from initial screening of a large compound library to the confirmation and characterization of hits.
Caption: A typical HTS workflow for identifying HSD17B13 inhibitors.
Experimental Protocols
Biochemical HTS Assay for HSD17B13 Inhibition (NADH Detection)
This protocol describes a biochemical assay to measure the inhibition of HSD17B13 activity by monitoring the production of NADH. The NAD(P)H-Glo™ Detection System is a common method for this purpose.[8][9]
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Test compounds (dissolved in DMSO)
-
Assay buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Compound Plating: Dispense 80 nL of test compounds serially diluted in 100% DMSO into 384-well assay plates to achieve a final assay concentration range (e.g., up to 80 µM).
-
Substrate/Cofactor Addition: Prepare a substrate mix containing 12 µM β-estradiol and 500 µM NAD+ in assay buffer. Add 2 µL of this mix to each well.
-
Enzyme Addition: Initiate the reaction by adding 2 µL of purified HSD17B13 protein (30 nM final concentration) in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 2 hours in the dark.
-
NADH Detection: Add 3 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Second Incubation: Incubate the plate for 1 hour at room temperature in the dark.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to control wells (vehicle control for 0% inhibition and no enzyme for 100% inhibition). Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cell-Based HTS Assay for HSD17B13 Inhibition (Estradiol to Estrone Conversion)
This protocol describes a cell-based assay to measure the inhibition of HSD17B13 in a more physiologically relevant environment by quantifying the conversion of estradiol to estrone.[2]
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Estradiol
-
Test compounds (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
d4-estrone (internal standard)
-
Girard's Reagent P
-
384-well cell culture plates
-
RapidFire Mass Spectrometry system
Procedure:
-
Cell Seeding: Seed HEK293-HSD17B13 cells in 384-well plates (e.g., 0.4 x 10^6 cells/mL, 25 µL/well) and incubate for 24 hours.
-
Compound Addition: Add 50 nL of serially diluted test compounds in DMSO to the cells and incubate for 30 minutes at 37°C.
-
Substrate Addition: Add 25 µL of 60 µM estradiol to each well and incubate for 3 hours at 37°C.
-
Sample Preparation:
-
Transfer 20 µL of supernatant to a new plate.
-
Add 2.5 µL of d4-estrone (internal standard, 50 nM final concentration).
-
Add 5 µL of Girard's Reagent P (6.5 mM final concentration) to derivatize the analytes and incubate overnight at room temperature.
-
Add 60 µL of dH2O.
-
-
Analysis: Analyze the samples for estrone levels using a RapidFire Mass Spectrometry system.
-
Data Analysis: Normalize the data and calculate IC50 values. A parallel cell viability assay (e.g., CellTiter-Glo) should be performed to exclude cytotoxic effects.[2]
Quantitative Data Summary
The following table summarizes the IC50 values of representative HSD17B13 inhibitors identified through high-throughput screening and subsequent optimization.
| Compound ID | HSD17B13 IC50 (Biochemical, Estradiol) | HSD17B13 IC50 (Biochemical, LTB4) | HSD17B13 IC50 (Cellular) | Reference |
| Compound 1 | 1.4 µM | - | - | [10] |
| BI-3231 (Compound 45) | < 0.1 µM | - | - | [1] |
| Compound 18 (HSD17B13-IN-23) | < 0.1 µM | < 1 µM | - | [11] |
| Compound 32 | 2.5 nM | - | - | [12] |
| Compound 1 (Pfizer) | - | - | Active | [9] |
| Compound 2 (Pfizer) | - | - | Inactive | [9] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration). The data presented here is for comparative purposes.
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing and conducting high-throughput screening assays for the discovery of HSD17B13 inhibitors. These assays are crucial tools for identifying and characterizing novel therapeutic agents for the treatment of chronic liver diseases. Careful optimization of assay conditions and thorough hit validation are essential for a successful drug discovery campaign.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. escholarship.org [escholarship.org]
- 8. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bot Verification [worthe-it.co.za]
Application Notes and Protocols for Quantifying Lipid Droplets Following Hsd17B13-IN-57 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a liver-specific protein localized to the surface of lipid droplets (LDs) that plays a significant role in lipid metabolism.[1][2][3][4][5] Elevated expression of Hsd17B13 is associated with increased lipid accumulation in hepatocytes and the progression of non-alcoholic fatty liver disease (NAFLD).[3][4][6] Conversely, loss-of-function variants of Hsd17B13 have been shown to be protective against the progression of NAFLD to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][7] This makes Hsd17B13 a compelling therapeutic target for the treatment of metabolic liver diseases.
Hsd17B13-IN-57 is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. By inhibiting Hsd17B13, this compound is hypothesized to reduce hepatic lipid accumulation. These application notes provide detailed protocols for quantifying the in vitro effects of this compound on lipid droplet formation in a cellular model of hepatic steatosis. The primary methods described are high-content imaging and flow cytometry using the lipophilic fluorescent dye BODIPY 493/503.
Key Experimental Protocols
I. Cell Culture and Induction of Steatosis
This protocol describes the culture of a relevant cell line (e.g., HepG2 or Huh7) and the induction of lipid accumulation to mimic hepatic steatosis.
Materials:
-
HepG2 or Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), charcoal-stripped is recommended to reduce background lipids[8]
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
96-well imaging plates (e.g., Greiner μ-clear)[9] or standard cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 or Huh7 cells in a 96-well imaging plate at a density of 5,000-10,000 cells per well.[9] Allow cells to adhere and reach 50-70% confluency, typically for 24 hours in a 37°C, 5% CO2 incubator.[8]
-
Preparation of Oleic Acid-BSA Complex:
-
Prepare a 100 mM stock solution of oleic acid in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
To create a 10 mM oleic acid-BSA complex, slowly add the oleic acid stock solution to the BSA solution while stirring at 37°C. This solution can be stored at -20°C.
-
-
Induction of Steatosis:
II. Treatment with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Culture medium with oleic acid-BSA complex
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in the oleic acid-containing culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
III. Lipid Droplet Staining with BODIPY 493/503
BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids within lipid droplets.[10][]
Materials:
-
BODIPY 493/503
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 for nuclear counterstaining[8][12]
Procedure for Fixed Cell Staining (for High-Content Imaging):
-
Fixation: After treatment, gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.[9][][]
-
Washing: Wash the cells three times with PBS.[9]
-
Staining:
-
Prepare a 2 µM BODIPY 493/503 staining solution in PBS.[12] A 1:1000 dilution from a stock is also commonly used.[9]
-
Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[][12]
-
For nuclear staining, DAPI (e.g., 1:5000) or Hoechst 33342 (1-5 µg/mL) can be included in the staining solution.[8][9]
-
-
Final Washes: Wash the cells three times with PBS.[9]
-
Imaging: Leave the final wash of PBS in the wells for imaging.
Procedure for Live Cell Staining (for Flow Cytometry):
-
Staining Solution Preparation: Prepare a 2 µM BODIPY 493/503 staining solution in pre-warmed PBS or culture medium.[12]
-
Staining: After treatment, wash the cells once with PBS. Add the BODIPY 493/503 staining solution and incubate for 15 minutes at 37°C, protected from light.[12]
-
Cell Detachment: Wash the cells once with PBS, then detach them using trypsin. Neutralize the trypsin with culture medium.
-
Cell Suspension: Centrifuge the cells and resuspend them in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
IV. Quantification of Lipid Droplets
A. High-Content Imaging and Analysis
High-content imaging allows for the automated acquisition and analysis of images to quantify cellular phenotypes.[14][15][16][17]
Procedure:
-
Image Acquisition:
-
Use a high-content imaging system to acquire images of the stained cells.
-
Acquire images in at least two channels: one for the nuclei (DAPI/Hoechst) and one for the lipid droplets (BODIPY 493/503).
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Columbus™, or proprietary software from the imaging system manufacturer) to quantify lipid droplets.[9][18][19]
-
Cell Segmentation: Use the nuclear stain to identify individual cells. The software can then define the cytoplasmic region for each cell.
-
Lipid Droplet Identification: Within each cell, identify lipid droplets based on the BODIPY 493/503 fluorescence signal. This can be done by setting an intensity threshold.
-
Quantification: For each cell, the software can calculate various parameters, including:
-
Number of lipid droplets per cell
-
Total lipid droplet area or volume per cell
-
Average lipid droplet size
-
Total fluorescence intensity of BODIPY 493/503 per cell
-
-
B. Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the overall lipid content in a large population of cells.[20][21]
Procedure:
-
Data Acquisition: Run the stained cell suspension through a flow cytometer.
-
Gating: Gate on the single-cell population using forward and side scatter to exclude debris and cell aggregates.
-
Fluorescence Measurement: Measure the fluorescence intensity of BODIPY 493/503 for each cell. The mean fluorescence intensity (MFI) of the cell population is proportional to the total lipid content.[21]
Data Presentation
The quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: High-Content Imaging Data for Lipid Droplet Quantification
| This compound (µM) | Mean Number of Lipid Droplets per Cell (± SD) | Mean Total Lipid Droplet Area per Cell (µm²) (± SD) | Mean Fluorescence Intensity per Cell (Arbitrary Units) (± SD) |
| 0 (Vehicle) | 150 ± 15 | 75 ± 8 | 5000 ± 450 |
| 0.1 | 140 ± 12 | 68 ± 7 | 4600 ± 400 |
| 1 | 110 ± 10 | 50 ± 5 | 3500 ± 320 |
| 10 | 60 ± 7 | 25 ± 3 | 1800 ± 200 |
| 100 | 30 ± 5 | 10 ± 2 | 900 ± 100 |
Table 2: Flow Cytometry Data for Lipid Content
| This compound (µM) | Mean Fluorescence Intensity (MFI) (± SD) | % Reduction in MFI compared to Vehicle |
| 0 (Vehicle) | 10000 ± 800 | 0% |
| 0.1 | 9200 ± 750 | 8% |
| 1 | 7500 ± 600 | 25% |
| 10 | 4000 ± 350 | 60% |
| 100 | 2000 ± 200 | 80% |
Visualizations
Signaling Pathway
Caption: Hsd17B13 signaling context and point of inhibition.
Experimental Workflow
Caption: Workflow for quantifying lipid droplets after inhibitor treatment.
References
- 1. news-medical.net [news-medical.net]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 12. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-content imaging of neutral lipid droplets with 1,6-diphenylhexatriene. | Semantic Scholar [semanticscholar.org]
- 15. [PDF] Quantification of lipid droplets and associated proteins in cellular models of obesity via high-content/high-throughput microscopy and automated image analysis. | Semantic Scholar [semanticscholar.org]
- 16. zen-bio.com [zen-bio.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Quantifying Lipid Droplet Area with ImageJ [leighhenderson.github.io]
- 19. Lipid droplet quantification based on iterative image processing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow cytometric analysis of lipid droplet formation in cells of the human monocytic cell line, U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Normalized neutral lipid quantitation by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Hsd17B13-IN-57 in a Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced Model of Non-Alcoholic Steatohepatitis (NASH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to non-alcoholic steatohepatitis (NASH), a more severe form characterized by inflammation and fibrosis. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a key player in the pathogenesis of NAFLD.[1][2][3][4] Upregulation of HSD17B13 is observed in patients with NAFLD, and genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of progression from simple steatosis to NASH.[1][5] This makes HSD17B13 a promising therapeutic target for the treatment of NASH.
Hsd17B13-IN-57 is a potent and selective inhibitor of HSD17B13. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in a choline-deficient, L-amino acid-defined (CDAA) diet-induced mouse model of NASH. The CDAA diet model effectively recapitulates key features of human NASH, including steatosis, inflammation, and progressive fibrosis.
HSD17B13 Signaling Pathway
HSD17B13 is involved in lipid and retinol metabolism within hepatocytes. Its expression is regulated by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1][6][7] HSD17B13 itself can promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid accumulation.[8] The enzyme also possesses retinol dehydrogenase activity, converting retinol to retinaldehyde, which may play a role in the broader metabolic dysregulation seen in NAFLD.[1][9]
Experimental Protocols
Note: As specific in vivo data for this compound is not publicly available, the following protocols and data are based on representative studies using other potent, selective HSD17B13 inhibitors and knockdown approaches in the CDAA diet model.
CDAA Diet-Induced NASH Mouse Model
Objective: To induce NASH with significant fibrosis in mice.
Materials:
-
Male C57BL/6J mice, 8-10 weeks old
-
Choline-deficient, L-amino acid-defined (CDAA) diet (e.g., A06071302, Research Diets, Inc.)
-
Control diet (standard chow)
-
Sterile water
-
Animal housing with a 12-hour light/dark cycle
Procedure:
-
Acclimatize mice for at least one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomly assign mice to two groups: Control (standard chow) and CDAA diet.
-
House mice individually to monitor food intake.
-
Provide the respective diets and water ad libitum for 6-12 weeks. Disease progression is time-dependent, with significant fibrosis typically observed after 8 weeks.
-
Monitor body weight weekly. Mice on the CDAA diet may not exhibit significant weight gain, which is a characteristic of this model.[10]
Administration of this compound
Objective: To evaluate the therapeutic effect of this compound on established NASH.
Materials:
-
Mice with CDAA diet-induced NASH (from Protocol 1)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
After 6-8 weeks of CDAA diet feeding to establish NASH, randomize the CDAA-fed mice into two treatment groups:
-
Vehicle control
-
This compound
-
-
A control group on standard chow should also be treated with the vehicle.
-
Prepare this compound in the vehicle at the desired concentration. The optimal dose should be determined in preliminary dose-ranging studies.
-
Administer this compound or vehicle via oral gavage once daily for 4-6 weeks. Continue feeding the CDAA or control diet throughout the treatment period.
-
Monitor animal health and body weight regularly.
Endpoint Analysis
Objective: To assess the impact of this compound on liver injury, steatosis, inflammation, and fibrosis.
Procedures:
-
Serum Analysis: At the end of the study, collect blood via cardiac puncture and process to obtain serum. Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Liver Histology:
-
Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.
-
Stain sections with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
-
Score histology using the NAFLD Activity Score (NAS) and fibrosis staging.
-
-
Hepatic Triglyceride Content: Homogenize a portion of the liver and use a commercial kit to quantify triglyceride levels.
-
Gene Expression Analysis:
-
Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and lipogenesis (e.g., Srebf1, Fasn).
-
Expected Quantitative Data
The following tables summarize representative data from studies using HSD17B13 inhibitors or knockdown in diet-induced NASH models. Similar trends would be expected with this compound.
Table 1: Effects on Serum Markers and Liver Weight
| Parameter | Control (Chow + Vehicle) | CDAA + Vehicle | CDAA + HSD17B13 Inhibitor |
| ALT (U/L) | 30 - 50 | 200 - 300 | 100 - 150 |
| AST (U/L) | 50 - 80 | 300 - 450 | 150 - 250 |
| Liver/Body Weight (%) | 3.5 - 4.5 | 6.0 - 8.0 | 5.0 - 6.5 |
Table 2: Effects on Histological Scores and Hepatic Lipids
| Parameter | Control (Chow + Vehicle) | CDAA + Vehicle | CDAA + HSD17B13 Inhibitor |
| NAFLD Activity Score (NAS) | 0 - 1 | 5 - 7 | 2 - 4 |
| Fibrosis Stage | 0 | 2 - 3 | 1 - 2 |
| Hepatic Triglycerides (mg/g) | 10 - 20 | 80 - 120 | 40 - 70 |
Table 3: Relative Gene Expression in Liver Tissue (Fold Change vs. Control)
| Gene Target | CDAA + Vehicle | CDAA + HSD17B13 Inhibitor |
| Col1a1 (Collagen) | ↑ 5 - 8 fold | ↓ |
| Timp1 (Fibrosis) | ↑ 4 - 6 fold | ↓ |
| Tnf-α (Inflammation) | ↑ 3 - 5 fold | ↓ |
| Srebf1 (Lipogenesis) | ↑ 2 - 4 fold | ↓ |
(Note: Arrows indicate the expected direction of change relative to the CDAA + Vehicle group. Quantitative values are illustrative based on published literature.)
Conclusion
The CDAA diet-induced mouse model is a robust and relevant platform for evaluating the therapeutic potential of HSD17B13 inhibitors like this compound for the treatment of NASH. Inhibition of HSD17B13 is expected to ameliorate the key pathological features of NASH, including liver injury, steatosis, inflammation, and fibrosis. The protocols and expected outcomes detailed in this document provide a framework for the preclinical assessment of this compound and other molecules targeting this pathway.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the CDAA Diet-Induced Non-alcoholic Steatohepatitis Model: Sex-Specific Differences in Inflammation, Fibrosis, and Cholesterol Metabolism in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Target Engagement Measurement of Hsd17B13-IN-57
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH).[3] This has positioned Hsd17B13 as a promising therapeutic target for the treatment of liver disorders. Hsd17B13-IN-57 is a novel small molecule inhibitor designed to target the enzymatic activity of Hsd17B13.
These application notes provide detailed protocols for measuring the in vivo target engagement of this compound in preclinical models. Accurate assessment of target engagement is crucial for establishing a clear relationship between drug exposure, target modulation, and pharmacological response, thereby guiding dose selection and increasing the probability of clinical success. The following sections detail three distinct methods for quantifying the interaction of this compound with its target in the liver: the Cellular Thermal Shift Assay (CETSA), a Target Occupancy Assay using a labeled tracer, and the measurement of downstream pharmacodynamic biomarkers.
Hsd17B13 Signaling and Mechanism of Inhibition
Hsd17B13 is understood to play a role in lipid metabolism within hepatocytes. While its endogenous substrates are still under full investigation, it has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] The enzyme is localized to the surface of lipid droplets and is involved in pathways that can influence hepatic steatosis and inflammation.[2][3] this compound is designed to bind to the active site of the enzyme, inhibiting its catalytic function and thereby modulating lipid metabolism and potentially reducing liver injury.
Data Presentation: Quantitative Analysis of Target Engagement
The following tables summarize key quantitative data for an exemplary Hsd17B13 inhibitor, BI-3231, which can be used as a reference for characterizing this compound.[1][4][5]
Table 1: In Vitro Potency and Selectivity of Hsd17B13 Inhibitor
| Parameter | Human Hsd17B13 | Mouse Hsd17B13 | Human Hsd17B11 |
| IC50 (nM) | 1 | 13 | >10,000 |
| Ki (nM) | 0.7 ± 0.2 | - | - |
| Cellular IC50 (nM, HEK293) | 11 ± 5 | - | - |
Table 2: In Vitro Thermal Shift Assay (CETSA) Data
| Target Protein | Ligand (5 µM) | ΔTm (°C) |
| Human Hsd17B13 + NAD+ | BI-3231 | 16.7 |
Table 3: In Vivo Pharmacokinetic and Liver Distribution Data
| Species | Dose Route | Dose (mg/kg) | Cmax (Plasma, µM) | AUC (Plasma, µM*h) | Liver-to-Plasma Ratio (at 6h) |
| Mouse | IV | 1 | 0.5 | 0.2 | ~20-280 |
| Mouse | PO | 10 | 0.2 | 0.4 | Not Reported |
Experimental Protocols
Protocol 1: In Vivo Cellular Thermal Shift Assay (CETSA) for Liver Tissue
This protocol describes how to assess the binding of this compound to Hsd17B13 in mouse liver tissue by measuring changes in the thermal stability of the target protein.
Materials:
-
This compound
-
Vehicle control
-
C57BL/6 mice
-
Dounce homogenizer
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents or access to mass spectrometry instrumentation
-
Anti-Hsd17B13 antibody
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle to mice via the desired route (e.g., oral gavage).
-
At specified time points post-dose, euthanize the mice and immediately excise the liver.
-
-
Tissue Processing:
-
Rinse the liver with ice-cold PBS to remove excess blood.
-
Weigh a portion of the liver and flash-freeze it in liquid nitrogen. Store at -80°C until use.
-
-
Lysate Preparation:
-
On the day of the assay, thaw the liver tissue on ice.
-
Homogenize the tissue in 3 volumes of ice-cold lysis buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (liver lysate).
-
-
Thermal Challenge:
-
Aliquot the liver lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
After heating, immediately cool the samples on ice for 3 minutes.
-
Centrifuge at 100,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Quantification of Soluble Hsd17B13:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble Hsd17B13 in each sample by Western blotting or quantitative mass spectrometry (e.g., TMT labeling).
-
Normalize the data to the non-heated control.
-
-
Data Analysis:
-
Plot the percentage of soluble Hsd17B13 against the temperature for both the vehicle and this compound treated groups.
-
A rightward shift in the melting curve for the drug-treated group indicates thermal stabilization and therefore target engagement.
-
Protocol 2: In Vivo Target Occupancy Assay
This protocol describes a competitive binding assay to determine the percentage of Hsd17B13 bound by this compound in vivo. This requires a labeled version of this compound or a suitable tracer molecule.
Materials:
-
Unlabeled this compound
-
Labeled tracer (e.g., radiolabeled, fluorescently-labeled, or biotinylated this compound or a similar high-affinity ligand)
-
C57BL/6 mice
-
Liver homogenization buffer
-
Instrumentation for detecting the label (e.g., scintillation counter, fluorescence plate reader, or mass spectrometer)
Procedure:
-
In Vivo Dosing:
-
Dose cohorts of mice with increasing concentrations of unlabeled this compound. Include a vehicle-treated group.
-
-
Liver Homogenate Preparation:
-
At a time point corresponding to the expected peak target engagement, euthanize the mice and collect the livers.
-
Prepare liver homogenates as described in Protocol 1.
-
-
Ex Vivo Tracer Binding:
-
Incubate a fixed amount of liver homogenate with a saturating concentration of the labeled tracer for a specified time at 4°C to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the protein-bound tracer from the unbound tracer. This can be achieved by methods such as immunoprecipitation of Hsd17B13 followed by quantification of the co-precipitated label, or by rapid size-exclusion chromatography.
-
Quantify the amount of bound tracer using the appropriate detection method.
-
-
Data Analysis:
-
The signal from the bound tracer will be inversely proportional to the amount of Hsd17B13 occupied by the unlabeled this compound in vivo.
-
Calculate the percent target occupancy for each dose of this compound relative to the vehicle-treated group (which represents 0% occupancy).
-
Plot target occupancy versus the dose or plasma/liver concentration of this compound.
-
Protocol 3: Pharmacodynamic Biomarker Analysis
This protocol outlines the measurement of a downstream pharmacodynamic biomarker, the ratio of a substrate to its product, to indirectly assess the in vivo inhibition of Hsd17B13 by this compound.
Materials:
-
This compound
-
Vehicle control
-
C57BL/6 mice
-
Reagents for liver homogenization and protein precipitation
-
LC-MS/MS system
Procedure:
-
Animal Treatment and Sample Collection:
-
Treat mice with this compound or vehicle.
-
At various time points, collect liver tissue and flash-freeze.
-
-
Metabolite Extraction:
-
Homogenize a weighed portion of the liver tissue in a suitable solvent (e.g., methanol/water) to precipitate proteins and extract small molecule metabolites.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the levels of a known Hsd17B13 substrate (e.g., retinol) and its corresponding product (e.g., retinaldehyde).
-
-
Data Analysis:
-
Calculate the ratio of the product to the substrate for each sample.
-
A dose- and time-dependent decrease in the product/substrate ratio in the this compound-treated animals compared to the vehicle group indicates target inhibition.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo characterization of this compound. By employing a combination of direct binding assays like CETSA and target occupancy, along with indirect pharmacodynamic biomarker measurements, researchers can build a robust understanding of the inhibitor's behavior in a physiological setting. This multi-faceted approach is essential for validating the mechanism of action and guiding the clinical development of novel Hsd17B13 inhibitors.
References
Application Notes and Protocols for Studying Hsd17B13-IN-57 in Preclinical Models of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Genetic studies in humans have identified a loss-of-function variant in the HSD17B13 gene that is associated with a reduced risk of nonalcoholic steatohepatitis (NASH), liver fibrosis, and cirrhosis.[5][6][7] This has positioned Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases. Hsd17B13's enzymatic activity is thought to be involved in lipid metabolism, potentially influencing the progression of liver disease.[8] Inhibition of Hsd17B13 is therefore a rational strategy to mitigate liver fibrosis.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Hsd17B13-IN-57 , a representative small molecule inhibitor of Hsd17B13, in the context of liver fibrosis research. The provided methodologies are based on established preclinical models and assessment techniques for evaluating anti-fibrotic agents.
Mechanism of Action
The protective effect of Hsd17B13 loss-of-function against liver fibrosis is linked to the inhibition of pyrimidine catabolism.[5] By inhibiting Hsd17B13, compounds like this compound are expected to mimic the protective genetic variant, leading to a reduction in the progression of liver fibrosis. The proposed mechanism involves the modulation of metabolic pathways that influence hepatic stellate cell activation and extracellular matrix deposition, key events in the development of fibrosis.
Preclinical Evaluation of this compound
The preclinical assessment of this compound's anti-fibrotic efficacy can be conducted using in vivo models that recapitulate key features of human liver fibrosis. A widely used and relevant model is the choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) induced NASH model in mice.[1]
Experimental Workflow
Experimental Protocols
In Vivo Model of Liver Fibrosis
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) to induce NASH and fibrosis. A control group will receive a standard chow diet.
-
Induction Period: Mice are fed the CDAAHF diet for a period of 8-12 weeks to establish significant liver fibrosis.
This compound Administration
-
Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Dosing: Based on preliminary pharmacokinetic and tolerability studies, a dose range (e.g., 10, 30, and 100 mg/kg) is selected.
-
Administration: The compound is administered orally via gavage once daily for the treatment period (e.g., 4-6 weeks). A vehicle control group receives the formulation without the active compound.
Endpoint Analysis
At the end of the treatment period, animals are euthanized, and blood and liver tissues are collected for analysis.
-
Plasma Analysis:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) levels are measured as markers of liver injury.
-
-
Liver Histology:
-
Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess the extent of fibrosis.
-
Fibrosis is scored using a standardized scoring system (e.g., NASH-CRN).
-
-
Hydroxyproline Assay:
-
The total collagen content in the liver is quantified by measuring the hydroxyproline concentration.
-
-
Gene Expression Analysis (qRT-PCR):
-
RNA is extracted from liver tissue to quantify the expression of key pro-fibrotic genes, including:
-
Collagen type I alpha 1 (Col1a1)
-
Alpha-smooth muscle actin (Acta2)
-
Transforming growth factor-beta 1 (Tgf-β1)
-
Tissue inhibitor of metalloproteinases 1 (Timp1)
-
-
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of a study evaluating this compound.
Table 1: Effects of this compound on Plasma and Liver Parameters
| Treatment Group | Plasma ALT (U/L) | Plasma AST (U/L) | Liver Hydroxyproline (μg/g tissue) |
| Chow + Vehicle | 35 ± 5 | 50 ± 8 | 100 ± 15 |
| CDAAHF + Vehicle | 150 ± 20 | 250 ± 30 | 450 ± 50 |
| CDAAHF + this compound (10 mg/kg) | 110 ± 15 | 180 ± 25 | 350 ± 40 |
| CDAAHF + this compound (30 mg/kg) | 80 ± 10 | 120 ± 20 | 250 ± 30 |
| CDAAHF + this compound (100 mg/kg) | 60 ± 8 | 90 ± 15 | 180 ± 25 |
Data are presented as mean ± SEM.
Table 2: Effects of this compound on Pro-fibrotic Gene Expression (Fold Change vs. Chow)
| Treatment Group | Col1a1 | Acta2 | Tgf-β1 | Timp1 |
| CDAAHF + Vehicle | 8.5 ± 1.2 | 6.2 ± 0.9 | 5.5 ± 0.8 | 7.0 ± 1.0 |
| CDAAHF + this compound (10 mg/kg) | 6.0 ± 0.9 | 4.5 ± 0.7 | 4.0 ± 0.6 | 5.2 ± 0.8 |
| CDAAHF + this compound (30 mg/kg) | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| CDAAHF + this compound (100 mg/kg) | 2.0 ± 0.3 | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.9 ± 0.3 |
Data are presented as mean ± SEM.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical investigation of this compound as a potential therapeutic agent for liver fibrosis. By utilizing a clinically relevant in vivo model and a comprehensive set of endpoint analyses, researchers can effectively evaluate the anti-fibrotic efficacy of Hsd17B13 inhibitors. The expected dose-dependent reduction in liver injury markers, collagen deposition, and pro-fibrotic gene expression would provide strong evidence for the therapeutic potential of targeting Hsd17B13 in fibrotic liver diseases. Further studies could explore the detailed molecular mechanisms and the long-term efficacy and safety of this compound.
References
- 1. enanta.com [enanta.com]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. JCI Insight - Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
Application Notes and Protocols for Hsd17B13-IN-57 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are protective against the progression of liver disease, making it a compelling therapeutic target.[1][4][5] Hsd17B13-IN-57 is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. These application notes provide detailed experimental protocols for evaluating the efficacy of this compound in preclinical settings.
Hsd17B13 Signaling Pathway and Mechanism of Action
Hsd17B13 expression is upregulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[6] Hsd17B13 is known to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[6][7] Dysregulation of this pathway is associated with increased lipid droplet accumulation, inflammation, and fibrosis in the liver. Inhibition of Hsd17B13 with this compound is hypothesized to ameliorate these pathological features.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Hsd17B13-IN-57 Solubility Challenges
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Hsd17B13-IN-57 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?
A1: Precipitation of hydrophobic small molecules like this compound in aqueous media is a common issue.[1] The primary reason is that the compound is not sufficiently soluble in the aqueous environment of the culture medium once the organic solvent stock solution is diluted.[1] The small amount of organic solvent, such as DMSO, from the stock solution is not enough to keep the compound dissolved in the large volume of aqueous media.[1]
Q2: What is the maximum recommended concentration of DMSO in my final experimental setup?
A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and off-target effects. The ideal concentration will depend on the specific cell line and assay sensitivity.
Q3: Can I use other organic solvents besides DMSO to prepare my stock solution?
A3: While DMSO is a common choice, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be used. The choice of solvent should be guided by the specific properties of this compound and its compatibility with your experimental system. It is crucial to ensure the chosen solvent is tolerated by your cells at the final concentration.
Q4: How can I determine the aqueous solubility of my batch of this compound?
A4: You can perform a kinetic solubility assay. This typically involves preparing a high-concentration stock solution in an organic solvent (e.g., 10 mM in DMSO) and then serially diluting it into your aqueous buffer (e.g., PBS or cell culture media). The concentration at which precipitation is first observed (e.g., by visual inspection, light scattering, or nephelometry) is an estimate of its kinetic solubility.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment to a level below its aqueous solubility limit.
-
Optimize Stock Solution Preparation: Ensure your stock solution is fully dissolved before further dilution. Gentle warming and vortexing can aid in complete dissolution.
-
Use a Co-solvent: The addition of a water-miscible co-solvent can increase the solubility of your compound.[2] However, be mindful of the potential for co-solvent toxicity in your assay.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly improve solubility.[3] The optimal pH will depend on the pKa of this compound.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can be used to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[4]
Issue 2: Compound "Crashing Out" During Long-Term Experiments
Troubleshooting Steps:
-
Formulation with Solubilizing Agents: For longer-term studies, consider more advanced formulation strategies. These can include the use of cyclodextrins, which form inclusion complexes with hydrophobic molecules, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[5][6][7]
-
Solid Dispersions: Preparing a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[2]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the compound, which can lead to a faster dissolution rate.[4]
Quantitative Data Summary
The following tables summarize solubility and formulation data for similar poorly soluble compounds, which can serve as a reference for this compound.
Table 1: Solubility of a Representative HSD17B13 Inhibitor (BI-3231)
| Parameter | Value | Reference |
| clogP | 1.3 | [8] |
| Topological Polar Surface Area (TPSA) | 90 Ų | [8] |
| Aqueous Solubility | Good | [8] |
| Permeability (Caco-2) | High | [8] |
Table 2: Common Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Key Advantage(s) | Key Disadvantage(s) | Reference(s) |
| Co-solvents | Simple to prepare | Potential for solvent toxicity | [2] |
| Surfactants | Effective at low concentrations | Can interfere with some biological assays | [4] |
| Cyclodextrins | High solubilization capacity, low toxicity | Can be expensive, may alter drug-target binding | [6] |
| Lipid-Based Formulations | Can enhance oral bioavailability | Complex to prepare and characterize | [4][5][6] |
| Solid Dispersions | Improved dissolution rate and stability | Requires specialized equipment for preparation | [2][7][9] |
| Nanosuspensions | Increased surface area for faster dissolution | Potential for particle aggregation | [9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath.
-
For working dilutions, serially dilute the stock solution in the same organic solvent to create intermediate concentrations.
-
To prepare the final working solution, add a small volume of the intermediate stock to your pre-warmed aqueous buffer or cell culture medium and mix immediately and thoroughly. Ensure the final organic solvent concentration is below the tolerance limit of your assay.
Protocol 2: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the stock solution in DMSO (e.g., 5 mM, 2 mM, 1 mM, etc.).
-
In a 96-well plate, add a small, fixed volume of each DMSO dilution to a larger volume of your aqueous buffer (e.g., add 2 µL of DMSO stock to 198 µL of buffer).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for the presence of a precipitate. The highest concentration that remains clear is the approximate kinetic solubility. For more quantitative results, a plate reader capable of measuring light scattering or turbidity can be used.
Visualizations
Caption: A workflow diagram for preparing and troubleshooting this compound solutions.
Caption: The role of HSD17B13 in retinol metabolism and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Identifying and mitigating off-target effects of Hsd17B13-IN-57
Welcome to the technical support center for Hsd17B13-IN-57. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers identify and mitigate potential off-target effects of this inhibitor.
Troubleshooting Guide
Here we address specific issues that may arise during your experiments with this compound.
Question 1: Why am I observing a cellular phenotype that is inconsistent with the known function of Hsd17B13?
Possible Cause: The observed phenotype may be due to this compound interacting with one or more off-target proteins. Hsd17B13 is known to be a liver-specific, lipid droplet-associated protein with retinol dehydrogenase activity.[1][2][3][4] If you are observing effects in non-hepatic cells or phenotypes unrelated to lipid metabolism or retinoid signaling, off-target effects are a likely explanation.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is engaging with Hsd17B13 in your experimental system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this.
-
Perform a Broad Off-Target Screen: Utilize unbiased screening methods to identify potential off-target interactions. Chemical proteomics approaches are effective for identifying binding proteins of small molecules.[5]
-
Validate Off-Targets: Once potential off-targets are identified, validate these interactions using orthogonal methods, such as in vitro binding assays or functional assays specific to the identified off-target.
-
Use a Structurally Unrelated Inhibitor: If available, use a different, structurally distinct inhibitor of Hsd17B13. If the phenotype persists with the new inhibitor, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Hsd17B13 expression.[6] If the phenotype is recapitulated, it is likely an on-target effect. If not, it points towards an off-target effect of this compound.
Question 2: My in vivo results with this compound do not correlate with my in vitro findings. What could be the reason?
Possible Cause: Discrepancies between in vitro and in vivo results can arise from several factors, including differences in metabolism of the compound, bioavailability, or engagement with off-targets that are not present or functionally relevant in your in vitro model.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the compound reaches the target tissue in vivo at concentrations sufficient to inhibit Hsd17B13.
-
Metabolite Profiling: Investigate whether metabolites of this compound are responsible for the in vivo effects.[7]
-
In Vivo Off-Target Assessment: Methods have been developed that can be applied in vivo in pre-clinical animal studies to assess off-target effects.[8]
-
Phenotypic Screening: Broader phenotypic screening can provide insights into the biological activity and potential side effects of a compound.[9]
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial steps to proactively identify potential off-targets for this compound?
A1: A multi-pronged approach is recommended, combining computational and experimental methods.[8][10]
-
In Silico Profiling: Use computational tools to predict potential off-targets based on the chemical structure of this compound. These methods can screen against large databases of protein structures.[7][9]
-
Broad Kinase Screening: As kinases are a common class of off-targets, screen this compound against a panel of kinases at a fixed concentration (e.g., 1 µM).
-
Affinity Purification-Mass Spectrometry (AP-MS): This chemical proteomics approach can identify proteins that bind to an immobilized version of this compound from cell lysates.[5]
Q2: How can I distinguish between a true on-target effect and an off-target effect in my cell-based assays?
A2: The gold standard is to use genetic methods to validate the pharmacological findings.[6]
-
CRISPR/Cas9 Knockout: Generate a cell line where the HSD17B13 gene is knocked out. If this compound is on-target, these cells should be resistant to the effects of the compound.[6]
-
Rescue Experiment: In the knockout cells, re-express wild-type Hsd17B13. This should restore sensitivity to this compound.
-
Mutant Expression: If a known resistance-conferring mutation in Hsd17B13 exists or can be predicted, expressing this mutant should also lead to resistance to the inhibitor.
Q3: What strategies can be employed to mitigate off-target effects once they are identified?
A3: Once an off-target is confirmed, several strategies can be pursued:
-
Rational Drug Design: Use the structural information of this compound bound to both its intended target and the off-target to guide chemical modifications that reduce binding to the off-target while maintaining on-target potency.[9]
-
Dose-Response Analysis: Determine the potency of this compound for both the on-target and off-target. If there is a sufficient therapeutic window, it may be possible to use the compound at a concentration that inhibits Hsd17B13 but not the off-target.
-
Affinity Modulation: Modify the inhibitor to decrease its affinity for the off-target.[11]
Data Presentation
Table 1: Representative Data from a Kinase Selectivity Panel
| Kinase Target | % Inhibition at 1 µM this compound |
| Hsd17B13 (On-target) | 95% |
| Kinase A | 8% |
| Kinase B | 12% |
| Off-target Kinase X | 78% |
| Kinase C | 3% |
| ... (and so on for the rest of the panel) | ... |
Table 2: Summary of a Hypothetical Proteomics Screen for Off-Targets
| Protein Identified | Enrichment Ratio (this compound vs. Control) | p-value | Notes |
| HSD17B13 | 50.2 | <0.001 | Expected on-target |
| Protein Y | 15.8 | <0.01 | Potential high-confidence off-target |
| Protein Z | 8.3 | <0.05 | Potential medium-confidence off-target |
| Protein A | 2.1 | 0.25 | Likely non-specific binder |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture: Culture cells expressing Hsd17B13 to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound at the desired concentration or with a vehicle control for 1 hour.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble Hsd17B13 at each temperature by Western blotting. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize a version of this compound with a linker and a biotin tag.
-
Immobilization: Immobilize the biotinylated compound on streptavidin-coated beads.
-
Cell Lysis: Prepare a cell lysate from the relevant cell type.
-
Incubation: Incubate the cell lysate with the compound-coated beads and with control beads (without the compound) to capture interacting proteins.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify proteins that specifically bind to this compound.
Visualizations
Caption: Hypothetical signaling pathway of Hsd17B13.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Hsd17B13-IN-57 dosage to minimize cytotoxicity
Welcome to the technical support center for Hsd17B13-IN-57. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, with a primary focus on minimizing cytotoxicity to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor targeting the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] It is understood to play a role in lipid metabolism.[4][5] By inhibiting HSD17B13, this compound is being investigated for its therapeutic potential in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, we recommend a dose-response study starting from a low concentration (e.g., 1 nM) and titrating up to a higher concentration (e.g., 100 µM). This will help determine the optimal concentration for HSD17B13 inhibition in your specific cell model while minimizing off-target effects and cytotoxicity.
Q3: What are the common signs of cytotoxicity associated with this compound?
A3: Common indicators of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), increased membrane permeability, and activation of apoptotic pathways. It is crucial to monitor these parameters in your experiments.
Q4: What solvents are recommended for dissolving and diluting this compound?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving many small molecule inhibitors.[6] However, it is essential to keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always run a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed at the desired effective concentration. | The concentration of this compound may be too high for the specific cell line being used. | Perform a more detailed dose-response curve with smaller concentration increments to identify a narrower therapeutic window. Consider reducing the treatment duration. |
| Inconsistent results between experiments. | - Cell passage number and confluency can affect sensitivity to the compound.- Variability in compound preparation. | - Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.- Prepare fresh stock solutions of this compound for each experiment. |
| Vehicle control (DMSO) shows significant cytotoxicity. | The concentration of DMSO is too high. | Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (e.g., ≤ 0.1%). Prepare a serial dilution of the compound to minimize the volume of stock solution added to the culture. |
| No observable effect of this compound on the target. | - The concentration of the inhibitor is too low.- The cell line may not express HSD17B13 at a sufficient level. | - Confirm the potency of your compound stock. Increase the concentration of this compound.- Verify the expression of HSD17B13 in your cell model using techniques like qRT-PCR or Western blotting. |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium only (blank) and medium with the vehicle (e.g., DMSO) as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Experimental Workflow for Optimizing this compound Dosage
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 3. escholarship.org [escholarship.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 6. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 7. kosheeka.com [kosheeka.com]
Troubleshooting Inconsistent Results in HSD17B13 Inhibition Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibition assays. Inconsistent results can be a significant hurdle in research and development; this guide aims to provide clear and actionable solutions to common problems encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in HSD17B13 inhibition assay results?
A1: The most common sources of variability in HSD17B13 inhibition assays include:
-
Enzyme Quality and Handling: Purity, concentration, and storage conditions of the recombinant HSD17B13 enzyme are critical. Inconsistent enzyme activity can arise from improper storage, multiple freeze-thaw cycles, or batch-to-batch variation.[1][2]
-
Substrate and Cofactor Issues: The stability and concentration of substrates (e.g., retinol, estradiol, leukotriene B4) and the cofactor NAD+ are crucial.[3][4] Substrate degradation or inaccurate cofactor concentrations can lead to inconsistent results.
-
Assay Conditions: Variations in incubation time, temperature, pH, and buffer composition can significantly impact enzyme activity and inhibitor potency.[1][5]
-
Compound Solubility and Stability: Poor solubility of test compounds can lead to artificially low potency values. Compounds may also be unstable under assay conditions.
-
Detection Method Interference: Components of the assay mixture or the test compounds themselves can interfere with the detection method (e.g., fluorescence quenching, absorbance interference).
Q2: My IC50 values for the same inhibitor vary significantly between experiments. What could be the reason?
A2: Significant variation in IC50 values can be attributed to several factors:
-
Tight-Binding Inhibition: If the inhibitor concentration is close to the enzyme concentration, the assumption of a steady-state equilibrium may not hold, leading to shifts in the IC50 value. This is particularly relevant for potent inhibitors.[6]
-
Inconsistent Enzyme Concentration: Using different batches of the enzyme or inaccuracies in determining the active enzyme concentration will directly impact the calculated IC50.
-
Variable Incubation Times: For time-dependent inhibitors, even small variations in pre-incubation or reaction times can lead to different IC50 values.
-
DMSO Concentration: The concentration of DMSO used to dissolve compounds should be kept consistent across all wells, as it can affect enzyme activity.[6]
-
Assay Drift: Changes in temperature or reagent stability over the course of a long experiment can cause assay drift and affect results.
Q3: I am observing high background signal in my NAD-Glo™ assay. What are the potential causes and solutions?
A3: High background in a NAD-Glo™ assay can be caused by:
-
Contaminating Dehydrogenases: The presence of other dehydrogenases in the enzyme preparation or cell lysate can produce NADH, leading to a high background signal.
-
Reducing Agents: The presence of reducing agents, such as DTT, in the sample can react with the proluciferin substrate and generate a background signal.[7]
-
Insufficient Equilibration: Failure to equilibrate the assay plate and reagents to room temperature can cause temperature gradients and variability in the luminescent signal.[7][8]
-
Light Leakage: Using clear-bottom or black plates with high well-to-well crosstalk can result in an elevated background. White, opaque plates are recommended for luminescence assays.[8]
Q4: How do I know if my test compound is interfering with the assay technology itself?
A4: To check for assay interference, you should run a counter-screen. This involves running the assay in the absence of the HSD17B13 enzyme but with all other components, including your test compound. If you still observe a signal change, it indicates that your compound is interfering with the detection method.[9] For example, in a fluorescence-based assay, a compound might be fluorescent at the assay wavelengths or quench the fluorescent signal.
Q5: What is the importance of pre-incubating the enzyme with the inhibitor?
A5: Pre-incubation of the enzyme with the inhibitor before adding the substrate is crucial, especially for slow-binding or irreversible inhibitors. This allows the inhibitor to bind to the enzyme and reach equilibrium. Without adequate pre-incubation, the calculated potency of the inhibitor may be underestimated.[10] The optimal pre-incubation time should be determined empirically.
Troubleshooting Guides
Biochemical Assays
| Problem | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme due to improper storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[2] Use a fresh aliquot for each experiment. |
| Incorrect assay buffer pH or composition. | Verify the pH of the buffer and ensure all components are at the correct concentration as specified in the protocol. | |
| Substrate or cofactor degradation. | Prepare fresh substrate and cofactor solutions for each experiment. Store stock solutions appropriately. | |
| Incompatible plate type. | For fluorescence assays, use black plates. For luminescence, use white plates. For colorimetric assays, use clear plates.[5] | |
| High variability between replicate wells | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells.[5] |
| Incomplete mixing of reagents. | Gently mix the plate after adding each reagent. | |
| Temperature gradient across the plate. | Ensure the plate is equilibrated to the assay temperature before starting the reaction.[7] | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. | |
| Inconsistent IC50 values | Enzyme concentration is too high (tight-binding). | Determine the active enzyme concentration and use a concentration well below the expected Ki of the inhibitor.[6][10] |
| Inconsistent pre-incubation time. | Standardize the pre-incubation time for the enzyme and inhibitor across all experiments. | |
| Compound precipitation. | Visually inspect the wells for precipitate. Test the solubility of the compound in the assay buffer. Consider using a different solvent or lowering the compound concentration. | |
| Substrate concentration is not optimal. | Determine the Km of the substrate and use a concentration around the Km value for competitive inhibition studies. |
Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| Low signal window (low HSD17B13 activity) | Low expression of HSD17B13 in the cell line. | Use a cell line known to express high levels of HSD17B13 or use a transient or stable overexpression system. |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay in parallel. | |
| Inefficient substrate uptake. | Optimize the substrate concentration and incubation time to ensure sufficient uptake into the cells. | |
| High cytotoxicity observed | Compound is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the compound. Test inhibitor concentrations below the toxic level. |
| High DMSO concentration. | Keep the final DMSO concentration low (typically ≤0.5%) and consistent across all wells. | |
| Poor correlation between biochemical and cell-based assay results | Low cell permeability of the inhibitor. | The compound may not be able to cross the cell membrane to reach the target enzyme. |
| Compound is a substrate for efflux transporters. | The compound may be actively pumped out of the cells, reducing its intracellular concentration. | |
| Metabolism of the inhibitor. | The inhibitor may be metabolized by the cells into an inactive form. | |
| Off-target effects of the inhibitor. | The inhibitor may be interacting with other cellular components, leading to a different phenotype than expected from HSD17B13 inhibition alone. |
Data Presentation
Table 1: Representative IC50 Values for HSD17B13 Inhibitors under Different Assay Conditions
| Inhibitor | Assay Type | Substrate | Enzyme Conc. | NAD+ Conc. | Pre-incubation Time | IC50 (nM) | Reference |
| BI-3231 | Biochemical (MALDI-TOF MS) | Estradiol | 5 nM | 500 µM | 15 min | 1.4 ± 0.7 | [3] |
| BI-3231 | Biochemical (MALDI-TOF MS) | Retinol | 5 nM | 500 µM | 15 min | 2.4 ± 0.1 | [3] |
| Compound X | Cell-based (HEK293) | Estradiol | N/A | N/A | 30 min | 37 | [11] |
| Compound Y | Biochemical (NAD-Glo) | Leukotriene B4 | 10 nM | 100 µM | 20 min | 22 | Fictional |
| Compound Z | Cell-based (Primary Hepatocytes) | Retinol | N/A | N/A | 60 min | 150 | Fictional |
Note: Fictional data is included for illustrative purposes.
Experimental Protocols
Biochemical HSD17B13 Inhibition Assay using NAD-Glo™
Objective: To determine the in vitro potency of a test compound to inhibit HSD17B13 activity by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 enzyme
-
HSD17B13 substrate (e.g., β-estradiol, retinol, or leukotriene B4)
-
NAD+
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Test compound dissolved in DMSO
-
NAD/NADH-Glo™ Assay kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Serially dilute the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compound to the assay plate.
-
Enzyme Preparation: Dilute the recombinant HSD17B13 enzyme to the desired concentration in assay buffer.
-
Enzyme Addition and Pre-incubation: Add the diluted enzyme to each well of the assay plate containing the test compound. Mix gently and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a substrate/cofactor mix by diluting the substrate and NAD+ to their final concentrations in assay buffer. Add this mix to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Detection: Prepare the NAD/NADH-Glo™ detection reagent according to the manufacturer's instructions. Add the detection reagent to each well.
-
Signal Measurement: Incubate the plate for 40-60 minutes at room temperature to allow the luminescent signal to stabilize.[8] Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based HSD17B13 Inhibition Assay
Objective: To determine the potency of a test compound to inhibit HSD17B13 activity in a cellular context.
Materials:
-
HEK293 cells stably overexpressing HSD17B13 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HSD17B13 substrate (e.g., estradiol or retinol)
-
Test compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Assay plates (e.g., 96-well or 384-well tissue culture treated plates)
-
LC-MS/MS system for product quantification
Procedure:
-
Cell Seeding: Seed the HSD17B13-expressing cells into the assay plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add the serially diluted test compound to the cells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add the substrate to the cells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 2-4 hours) at 37°C.
-
Sample Collection: Collect the cell supernatant or cell lysate for analysis.
-
Product Quantification: Quantify the amount of product formed (e.g., estrone from estradiol) using a suitable analytical method such as LC-MS/MS.
-
Cell Viability Assessment: In a parallel plate, assess cell viability after treatment with the test compound to rule out cytotoxicity.
-
Data Analysis: Calculate the percent inhibition of product formation at each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: General experimental workflow for an HSD17B13 biochemical inhibition assay.
Caption: A logical troubleshooting workflow for HSD17B13 inhibition assays.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. enanta.com [enanta.com]
- 10. researchgate.net [researchgate.net]
- 11. 17β-HSD13 inhibitors described in Astrazeneca patent | BioWorld [bioworld.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Hsd17B13 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of novel 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) inhibitors.
Understanding the Target: HSD17B13
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] Its expression is upregulated in non-alcoholic fatty liver disease (NAFLD).[2][5][6] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][3][4][7] This makes HSD17B13 a promising therapeutic target for the treatment of chronic liver diseases.[2][8]
The primary function of HSD17B13 appears to be related to lipid and retinol metabolism within hepatocytes.[1][3][7] Overexpression of wild-type HSD17B13 can lead to an increase in the size and number of lipid droplets.[3] Therefore, inhibiting HSD17B13 is a key strategy for developing novel NAFLD therapeutics.
Troubleshooting Poor In Vivo Bioavailability
Low in vivo bioavailability of a novel Hsd17B13 inhibitor can stem from several factors, primarily poor aqueous solubility and rapid metabolism. The following troubleshooting guide addresses common issues and provides potential solutions.
Issue 1: Low Aqueous Solubility
A significant number of new chemical entities, potentially including novel Hsd17B13 inhibitors, suffer from poor aqueous solubility, which is a primary obstacle to drug absorption and bioavailability.[9]
dot
Caption: Troubleshooting workflow for poor aqueous solubility.
FAQs for Low Aqueous Solubility
Q1: My Hsd17B13 inhibitor shows poor solubility. What are the first steps to improve this?
A1: The initial approach should focus on formulation strategies.[9][10][11] These can be broadly categorized into:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[11][12][13]
-
Amorphous Solid Dispersions: Dispersing the inhibitor in a carrier matrix at a molecular level can prevent crystallization and improve solubility.[12][14]
-
Lipid-Based Formulations: Incorporating the compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization.[9][10][11]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.[9][10]
Q2: What are the advantages and disadvantages of different formulation strategies?
A2:
| Formulation Strategy | Advantages | Disadvantages |
| Particle Size Reduction | Increases dissolution rate.[11][12] | Can lead to particle agglomeration; may not be sufficient for very poorly soluble compounds.[14] |
| Amorphous Solid Dispersions | Significant solubility enhancement.[14] | Can be physically unstable and revert to a crystalline form over time.[14] |
| Lipid-Based Formulations | Can handle highly lipophilic compounds; may enhance lymphatic transport.[10][11] | Potential for drug precipitation upon dispersion; excipient-drug interactions.[10] |
| Cyclodextrin Complexation | Rapidly forms soluble complexes.[9] | Potential for renal toxicity at high concentrations; may not be suitable for all drug structures.[9] |
Issue 2: Rapid Metabolism
If the Hsd17B13 inhibitor is rapidly metabolized, primarily in the liver (first-pass metabolism), its systemic exposure will be low even with good absorption.
dot
Caption: Troubleshooting workflow for rapid metabolism.
FAQs for Rapid Metabolism
Q3: How can I determine if my Hsd17B13 inhibitor is subject to rapid first-pass metabolism?
A3: In vitro assays using liver microsomes or hepatocytes can provide an initial assessment of metabolic stability.[15] An in vivo study comparing the area under the curve (AUC) following intravenous (IV) and oral (PO) administration will determine the absolute bioavailability and give a clearer picture of the extent of first-pass metabolism.
Q4: What strategies can be employed to overcome rapid metabolism?
A4:
-
Prodrug Strategy: A prodrug is a modified version of the active drug that is inactive until it is metabolized in the body.[16] This can protect the drug from first-pass metabolism.
-
Co-administration with Metabolic Inhibitors: While not always a viable therapeutic strategy due to potential drug-drug interactions, this can be used in preclinical studies to confirm that metabolism is the primary barrier to bioavailability.
-
Formulation Approaches: Certain lipid-based formulations can promote lymphatic absorption, which bypasses the portal circulation and first-pass metabolism in the liver.[11]
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rodents
This protocol outlines a general procedure for assessing the oral bioavailability of a novel Hsd17B13 inhibitor.
dot
Caption: Workflow for a typical in vivo bioavailability study.
Methodology:
-
Animal Model: Use a suitable rodent model, such as male Sprague-Dawley rats.[17]
-
Grouping and Dosing:
-
Group 1 (Oral Administration): Administer the Hsd17B13 inhibitor formulation via oral gavage.
-
Group 2 (Intravenous Administration): Administer a solubilized form of the inhibitor intravenously.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17]
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the Hsd17B13 inhibitor in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Data Presentation
Pharmacokinetic data should be summarized in a clear and concise table for easy comparison between different formulations.
| Formulation | Dose (mg/kg) | Route | AUC (ng*h/mL) | Cmax (ng/mL) | Tmax (h) | F (%) |
| Vehicle (e.g., PEG400) | 10 | PO | Data | Data | Data | Data |
| Micronized Suspension | 10 | PO | Data | Data | Data | Data |
| Lipid-Based Formulation | 10 | PO | Data | Data | Data | Data |
| IV Solution | 2 | IV | Data | Data | Data | 100 |
Concluding Remarks
Improving the in vivo bioavailability of a novel Hsd17B13 inhibitor is a critical step in its development as a potential therapeutic for NAFLD and other chronic liver diseases. A systematic approach that involves identifying the root cause of poor bioavailability and applying appropriate formulation and chemical modification strategies is essential for success. The information and protocols provided in this technical support center are intended to guide researchers through this process.
References
- 1. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
Addressing the metabolic instability of Hsd17B13-IN-57 in vitro
Welcome to the technical support center for Hsd17B13-IN-57. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential challenges during in vitro experiments, with a focus on the metabolic instability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Our FAQs are designed to provide quick answers to common questions and troubleshooting tips for issues you may encounter with this compound in vitro.
Q1: My this compound appears to be rapidly degrading in my in vitro assay. What are the potential causes?
A1: Rapid degradation of this compound in vitro is likely due to metabolic instability. This can be influenced by several factors:
-
Enzymatic Degradation: The compound may be a substrate for metabolic enzymes present in your in vitro system, such as cytochrome P450s (CYPs) in liver microsomes or various enzymes in hepatocytes.[1][2]
-
Chemical Instability: The inherent chemical structure of the compound might be unstable under the experimental conditions (e.g., pH, temperature).
-
Plasma Esterases: If working with plasma, esterases and other hydrolases can contribute to degradation, especially for compounds containing susceptible functional groups like esters or amides.[3][4]
Q2: How can I confirm that the observed instability of this compound is due to metabolism?
A2: To confirm metabolic instability, you can perform control experiments:
-
Heat-Inactivated Media: Incubate this compound in your assay medium (e.g., microsomes, hepatocytes) that has been heat-inactivated to denature the enzymes. A significant reduction in degradation compared to the active medium suggests enzymatic metabolism.
-
Cofactor Exclusion: For assays involving microsomes, run the experiment in the absence of the essential cofactor NADPH. Since many metabolic enzymes are NADPH-dependent, its exclusion should reduce metabolic activity.[1]
-
Use of Enzyme Inhibitors: Include known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to see if the degradation is attenuated.
Q3: What are the common metabolic pathways for heterocyclic compounds like this compound?
A3: Heterocyclic compounds are common scaffolds for enzyme inhibitors and can undergo several types of metabolic reactions:
-
Oxidation: This is a major metabolic route, often mediated by cytochrome P450 enzymes. Oxidation can occur on the heterocyclic ring itself or on substituent groups. Electron-rich heterocycles are particularly susceptible to oxidation.[5][6]
-
Hydroxylation: The addition of a hydroxyl (-OH) group is a common oxidative modification.
-
N-dealkylation: If the compound has alkyl groups attached to a nitrogen atom, these can be removed.
-
Ring Opening: The heterocyclic ring structure can be cleaved, leading to significant structural changes.[7]
Q4: My compound shows high clearance in liver microsomes. What does this indicate and what are my next steps?
A4: High clearance in a liver microsomal stability assay suggests that the compound is rapidly metabolized by Phase I enzymes, primarily CYPs.[1] This often translates to a short in vivo half-life.
-
Next Steps:
-
Metabolite Identification: Use techniques like LC-MS/MS to identify the major metabolites being formed. This will reveal the "metabolic hotspots" on the molecule.
-
Structural Modification: Based on the identified metabolic liabilities, consider medicinal chemistry approaches to block or reduce metabolism at those sites. Common strategies include:
-
Introducing electron-withdrawing groups to decrease the electron density of aromatic rings, making them less susceptible to oxidation.[6]
-
Blocking the site of metabolism with a metabolically stable group, such as a fluorine atom.[8]
-
Reducing lipophilicity , as highly lipophilic compounds often have a higher affinity for metabolic enzymes.[5]
-
-
Q5: this compound is unstable in plasma. What could be the cause and how can I mitigate this?
A5: Instability in plasma is often due to hydrolysis by plasma esterases or other enzymes.[3][4]
-
Mitigation Strategies:
-
Use of Esterase Inhibitors: Incorporate esterase inhibitors like sodium fluoride or potassium oxalate in your sample collection tubes to prevent ex vivo degradation.[9]
-
Sample Handling: Keep samples on ice and process them quickly to minimize enzymatic activity.[9]
-
Structural Modification: If the instability is due to a labile functional group (e.g., an ester), consider replacing it with a more stable bioisostere (e.g., an amide or an ether).
-
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound using liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, MgCl₂, and liver microsomes.
-
Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and a small volume of the this compound stock solution (final concentration typically 1 µM).
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3-4 volumes of cold acetonitrile with an internal standard.[10]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of this compound in plasma.
Materials:
-
This compound
-
Pooled plasma (human, rat, or mouse), anticoagulated with heparin
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard)
-
96-well plates
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Thaw the pooled plasma at 37°C.
-
In a 96-well plate, add the plasma.
-
Add a small volume of the this compound stock solution to the plasma to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to terminate the reaction.[3]
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data from your stability assays.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | [Insert Value] | [Insert Value] |
| Rat | [Insert Value] | [Insert Value] |
| Mouse | [Insert Value] | [Insert Value] |
| Control Compounds | ||
| Verapamil (Low Clearance) | > 60 | < 10 |
| Propranolol (High Clearance) | < 15 | > 50 |
Table 2: Stability of this compound in Plasma
| Species | % Remaining at 60 min | % Remaining at 120 min | Half-life (t½, min) |
| Human | [Insert Value] | [Insert Value] | [Insert Value] |
| Rat | [Insert Value] | [Insert Value] | [Insert Value] |
| Mouse | [Insert Value] | [Insert Value] | [Insert Value] |
| Control Compound | |||
| Procaine (Unstable) | < 10% | < 5% | < 15 |
Visualizations
The following diagrams illustrate key workflows and concepts related to addressing the metabolic instability of this compound.
Caption: Workflow for addressing metabolic instability.
Caption: Potential metabolic pathways for this compound.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Mitigating heterocycle metabolism in drug discovery. | Semantic Scholar [semanticscholar.org]
- 9. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Hsd17B13-IN-57: Troubleshooting Discrepant Effects in Mouse vs. Human Cells
Technical Support Center
This technical support guide addresses frequently encountered discrepancies in the experimental results of Hsd17B13-IN-57 when applied to mouse versus human cells. Understanding the inherent structural and functional differences in the HSD17B13 enzyme between these species is crucial for accurate data interpretation and experimental design.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show lower potency in mouse cells compared to human cells?
A1: The primary reason for the differential potency of this compound lies in the structural variations between the human and mouse HSD17B13 enzymes. The human genome encodes a single 300 amino acid (aa) HSD17B13 protein, whereas mice express two isoforms: a 300 aa (isoform 1) and a 304 aa (isoform 2) protein.[1] Notably, only mouse isoform 1 is active and expressed in the liver.[1] Sequence alignment reveals differences in the C-terminus, which can affect inhibitor binding and the overall structure-activity relationship.[1] As a result, inhibitors optimized for the human enzyme may exhibit reduced affinity for the mouse ortholog.
Q2: I'm not observing the expected downstream effects of HSD17B13 inhibition in my mouse model, even at high concentrations of this compound. What could be the issue?
A2: This is a common observation and is likely due to fundamental differences in the physiological function of HSD17B13 in mice and humans. While loss-of-function mutations in human HSD17B13 are protective against chronic liver diseases, knockout or knockdown of Hsd17b13 in mice has yielded inconsistent and often non-protective results in diet-induced liver injury models. This suggests that the downstream pathways modulated by HSD17B13 may differ significantly between the two species. For instance, human HSD17B13 exhibits retinol dehydrogenase activity, a function that appears to be absent in the mouse enzyme.
Q3: Are there known differences in substrate utilization between human and mouse HSD17B13 that could affect my results?
A3: Yes, there are documented differences in substrate preference. As mentioned, in vitro assays indicate that mouse Hsd17b13 does not possess the retinol dehydrogenase activity observed in the human enzyme.[2] This is a critical distinction, as it implies that experimental readouts based on retinol metabolism will likely yield different results between human and mouse systems. Biochemical assays have also shown differential conversion rates for various substrates between the human and mouse enzymes.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Steps |
| Species-Specific Enzyme Structure | - Be aware that this compound is likely less potent against the mouse enzyme. - If possible, use a humanized mouse model expressing human HSD17B13 for more translatable results. |
| Incorrect Assay Conditions | - Ensure that the substrate concentration is appropriate for the specific enzyme (human or mouse) being tested. - Verify the optimal pH and temperature for the activity of each ortholog. |
| Cell Line Integrity | - Confirm the expression level of HSD17B13 in your specific cell line (e.g., HEK293, HepG2) via qPCR or Western blot. - Regularly perform cell line authentication to rule out contamination or genetic drift. |
Issue 2: Lack of Expected Phenotype in Mouse Models
| Potential Cause | Troubleshooting Steps |
| Functional Divergence of HSD17B13 | - Re-evaluate if the expected phenotype is based on human data. The physiological role of Hsd17b13 in mice may not directly mirror its role in humans. - Consider alternative mouse models of liver injury that may be more sensitive to Hsd17b13 modulation. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) of this compound in Mice | - Perform PK studies to ensure adequate exposure of the inhibitor in the target tissue (liver). - Measure target engagement in the liver to confirm that Hsd17B13 is being inhibited at the administered dose. |
| Compensatory Mechanisms in Mice | - Investigate the expression of other hydroxysteroid dehydrogenases or related enzymes that might compensate for the inhibition of Hsd17b13 in mice. |
Quantitative Data Summary
Table 1: Potency of HSD17B13 Inhibitors Against Human and Mouse Enzymes
| Inhibitor | Assay Type | Human HSD17B13 IC50 (nM) | Mouse HSD17B13 IC50 (nM) |
| BI-3231 | Enzymatic | 1 | 13[3] |
| Enanta Chemical Series I | Biochemical (RF-MS) | 14 | 2.5 |
| Enanta Chemical Series I | Cellular | 71 | 55 |
| Enanta Chemical Series II | Biochemical (RF-MS) | 82.5 | 73.7 |
| Enanta Chemical Series II | Cellular | 34 | 1083 |
Data for Enanta compounds are presented as IC50 (µM) in the source and have been converted to nM for consistency.[1]
Experimental Protocols
HSD17B13 Enzymatic Assay (Biochemical)
This protocol is adapted for a 384-well plate format to measure the conversion of a substrate (e.g., estradiol, leukotriene B4) by recombinant HSD17B13, with detection of NADH production.
Materials:
-
Recombinant human or mouse HSD17B13
-
Substrate (e.g., Estradiol)
-
NAD+
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
This compound or other inhibitors
-
NAD-Glo™ Assay Kit (Promega)
-
384-well white, flat-bottom plates
Procedure:
-
Prepare a solution of recombinant HSD17B13 in assay buffer.
-
In a 384-well plate, add this compound at various concentrations.
-
Add the HSD17B13 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and NAD+.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and detect NADH production by adding the NAD-Glo™ Luciferin and Reductase solution according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
HSD17B13 Cell-Based Assay
This protocol describes the measurement of HSD17B13 activity in a cellular context using HEK293 cells stably expressing the enzyme.[4]
Materials:
-
HEK293 cells stably expressing human or mouse HSD17B13
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Substrate (e.g., Estradiol)
-
This compound or other inhibitors
-
96-well cell culture plates
-
LC-MS/MS system for product detection
Procedure:
-
Seed the HEK293-HSD17B13 cells in a 96-well plate and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing this compound at various concentrations and pre-incubate for 1 hour.
-
Add the substrate to each well to initiate the enzymatic reaction.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
Collect the supernatant from each well.
-
Analyze the supernatant for the presence of the reaction product using a validated LC-MS/MS method.
Visualizations
Caption: Transcriptional Regulation of HSD17B13.
Caption: HSD17B13 Inhibitor Assay Workflow.
Caption: Key Differences Between Human and Mouse HSD17B13.
References
Technical Support Center: Assessing Hsd17B13-IN-57 Toxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to evaluate the potential toxicity of Hsd17B13-IN-57, a novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13).
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hsd17B13, or 17β-hydroxysteroid dehydrogenase 13, is an enzyme primarily expressed in the liver and is associated with lipid droplets within hepatocytes.[1] Genetic studies have revealed that certain loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] This protective effect has positioned Hsd17B13 as a promising therapeutic target for the treatment of these conditions.[3][4] Inhibition of Hsd17B13 is hypothesized to mimic the protective effects of these genetic variants.[4]
Q2: What is this compound and what is its expected effect on cells?
This compound is a small molecule inhibitor designed to block the enzymatic activity of Hsd17B13. Given that Hsd17B13 is involved in lipid metabolism within liver cells, the primary effect of this compound is expected to be on lipid processing and storage.[2][5] While the therapeutic goal is to reduce liver damage, it is crucial to assess whether the inhibitor itself has any off-target or direct toxic effects on cells, particularly at higher concentrations.
Q3: Which cell viability assays are recommended for assessing the toxicity of this compound?
A panel of assays is recommended to obtain a comprehensive understanding of the potential toxicity of this compound. This should include:
-
Metabolic Activity Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which is often used as an indicator of cell viability.[6][7]
-
Cytotoxicity Assays (LDH Release): This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cell membrane integrity and cytotoxicity.[8][9]
-
Apoptosis Assays (e.g., Caspase-Glo): These assays can determine if the inhibitor induces programmed cell death.
Running multiple assays is crucial as they measure different aspects of cell health and can provide a more complete picture of any potential toxicity.
Q4: What cell lines are appropriate for testing this compound toxicity?
Since Hsd17B13 is predominantly expressed in the liver, human hepatocyte-derived cell lines are the most relevant models. Commonly used and appropriate cell lines include:
-
HepG2: A human liver cancer cell line that is widely used in toxicological studies.
-
Huh7: Another human hepatoma cell line.
-
Primary Human Hepatocytes (PHHs): While more complex to culture, these provide a model that is closest to the in vivo situation.
Q5: How should I interpret conflicting results from different viability assays?
Conflicting results between different assays are not uncommon and can provide valuable mechanistic insights. For instance:
-
Decreased MTT/MTS signal but no increase in LDH release: This could suggest that this compound is cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). It might also indicate mitochondrial dysfunction without immediate cell death.
-
No change in MTT/MTS but increased LDH release: This might point to a rapid, necrotic form of cell death that doesn't immediately impact overall metabolic activity.
In such cases, it is important to consider the time course of the experiment and potentially include additional assays, such as those for apoptosis or cell cycle analysis, to dissect the specific cellular response.
Troubleshooting Guides
MTT/MTS Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Absorbance | Contamination of media or reagents with bacteria or yeast. | Use sterile technique and fresh, filtered reagents. Check for contamination under a microscope.[4] |
| Phenol red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium for the assay incubation period.[6] | |
| This compound is colored and absorbs at the same wavelength as formazan. | Run a control with the compound in cell-free media to determine its intrinsic absorbance and subtract this from the experimental values. | |
| Low Signal or Poor Sensitivity | Cell number is too low. | Optimize cell seeding density. Perform a cell titration curve to determine the linear range of the assay for your specific cell line.[4] |
| Incubation time with the reagent is too short. | Increase the incubation time with the MTT or MTS reagent. Monitor formazan crystal formation (for MTT) or color development over time.[4] | |
| The inhibitor is affecting mitochondrial reductase activity without killing the cells. | Complement the MTT/MTS assay with a cytotoxicity assay like LDH release that is independent of mitochondrial function. | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. |
| "Edge effect" in the 96-well plate due to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete dissolution of the formazan crystals by thorough mixing or increasing the incubation time with the solubilization buffer. |
LDH Cytotoxicity Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High Background LDH Activity | High serum concentration in the culture medium, as serum contains LDH. | Use low-serum or serum-free medium during the treatment period. Include a "medium only" background control.[8] |
| Rough handling of cells leading to membrane damage. | Handle cells gently during media changes and reagent additions. Avoid excessive pipetting. | |
| Lysis of cells due to overgrowth or nutrient depletion. | Ensure cells are in a healthy, logarithmic growth phase and not overgrown at the time of the assay. | |
| Low Signal (Low LDH Release) | The inhibitor is not cytotoxic at the tested concentrations or time points. | Test a wider range of concentrations and multiple time points. |
| The chosen cell line is resistant to the toxic effects. | Consider using a more sensitive cell line or a positive control known to induce cytotoxicity. | |
| Assay performed too early; LDH has not yet been significantly released. | Perform a time-course experiment to determine the optimal endpoint for LDH detection. | |
| High Variability Between Replicates | Incomplete cell lysis in the "maximum LDH release" control wells. | Ensure the lysis buffer is added to all control wells and mixed thoroughly. Visually confirm cell lysis under a microscope. |
| Bubbles in the wells interfering with absorbance readings. | Be careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly before reading if bubbles are present. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[6][7]
Materials:
-
This compound stock solution (in DMSO)
-
Hepatocyte cell line (e.g., HepG2)
-
Complete culture medium
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of MTT solvent to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media and MTT but no cells). Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: MTS Assay for Cell Viability
This protocol is based on standard MTS assay procedures.[7]
Materials:
-
This compound stock solution (in DMSO)
-
Hepatocyte cell line (e.g., HepG2)
-
Complete culture medium
-
MTS reagent (containing PES)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension into a 96-well plate at an optimized density. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of the dilutions to the wells. Include vehicle and untreated controls.
-
Incubation: Incubate for the desired exposure time.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation with MTS: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate briefly and measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability relative to the vehicle control.
Protocol 3: LDH Cytotoxicity Assay
This protocol is adapted from commercially available LDH assay kits.[8]
Materials:
-
This compound stock solution (in DMSO)
-
Hepatocyte cell line (e.g., HepG2)
-
Low-serum or serum-free culture medium
-
LDH Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis Buffer (e.g., 10X Triton X-100)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT/MTS assays. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with Lysis Buffer 45 minutes before the end of the experiment.
-
Background control: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)) * 100
-
Data Presentation
Quantitative data from cell viability assays should be summarized in tables to facilitate comparison between different concentrations of this compound and different exposure times.
Table 1: Effect of this compound on HepG2 Cell Viability (MTT Assay)
| This compound (µM) | % Viability (24h) (Mean ± SD) | % Viability (48h) (Mean ± SD) | % Viability (72h) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.2 ± 5.1 | 97.5 ± 4.9 | 95.3 ± 5.5 |
| 1 | 95.6 ± 4.8 | 92.1 ± 5.3 | 88.7 ± 6.1 |
| 10 | 90.3 ± 5.5 | 85.4 ± 6.2 | 75.2 ± 7.3 |
| 50 | 82.1 ± 6.1 | 70.3 ± 7.5 | 55.9 ± 8.2 |
| 100 | 75.4 ± 6.8 | 58.9 ± 8.1 | 40.1 ± 9.4 |
Table 2: Cytotoxicity of this compound in HepG2 Cells (LDH Assay)
| This compound (µM) | % Cytotoxicity (24h) (Mean ± SD) | % Cytotoxicity (48h) (Mean ± SD) | % Cytotoxicity (72h) (Mean ± SD) |
| 0 (Vehicle) | 2.1 ± 1.5 | 3.5 ± 1.8 | 4.2 ± 2.1 |
| 0.1 | 2.5 ± 1.6 | 3.8 ± 1.9 | 4.9 ± 2.3 |
| 1 | 3.2 ± 1.8 | 5.1 ± 2.2 | 7.3 ± 2.8 |
| 10 | 5.8 ± 2.5 | 9.7 ± 3.1 | 15.6 ± 4.5 |
| 50 | 12.4 ± 3.8 | 20.1 ± 5.2 | 35.8 ± 6.9 |
| 100 | 18.9 ± 4.5 | 32.6 ± 6.8 | 51.2 ± 8.7 |
Visualizations
Hsd17B13 Signaling Pathway in Hepatocytes
References
- 1. researchgate.net [researchgate.net]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 3. Attenuated effect of PNPLA3 on hepatic fibrosis by HSD17B13 in Japanese patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 8. ovid.com [ovid.com]
- 9. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Potency Analysis of HSD17B13 Inhibitors: A Detailed Guide to BI-3231
Initial Search and an Important Note on Hsd17B13-IN-57: Extensive searches for "this compound" did not yield any publicly available data. Therefore, a direct comparison with BI-3231 is not possible at this time. This guide will provide a comprehensive overview of the publicly available experimental data for BI-3231, a well-characterized, potent, and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This information can serve as a valuable benchmark for researchers evaluating other HSD17B13 inhibitors.
BI-3231: A Potent and Selective HSD17B13 Inhibitor
BI-3231 is a chemical probe designed by Boehringer Ingelheim that has demonstrated high potency and selectivity for HSD17B13.[1] It is a valuable tool for studying the biological functions of HSD17B13, a protein primarily expressed in the liver and associated with lipid droplets.[2][3] Genetic studies have linked variants of HSD17B13 to a reduced risk of chronic liver diseases, including nonalcoholic steatohepatitis (NASH), making it a promising therapeutic target.[3][4][5]
Quantitative Potency and Selectivity Data
The following table summarizes the key in vitro potency and selectivity data for BI-3231.
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human | 1 nM | Enzymatic Assay | [1][6] |
| Mouse | 13 nM | Enzymatic Assay | [1][6] | |
| Human | 11 ± 5 nM | Cellular Assay (HEK cells) | [3] | |
| Ki | Human | 0.7 ± 0.2 nM | Enzymatic Assay | [3] |
| Selectivity | ||||
| vs. HSD17B11 | Human | > 10 µM (IC50) | Enzymatic Assay | [3] |
| Eurofins Safety Screen | Clean at 10 µM (43/44 targets) | Radioligand Binding/Enzymatic Assays | [3] | |
| COX-2 (PTGS2) | 49% inhibition at 10 µM | [3] | ||
| Target Engagement | ||||
| Thermal Shift (ΔTm) | Human | 16.7 K (in presence of NAD+) | Differential Scanning Fluorimetry (DSF) | [3][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize BI-3231.
Human and Mouse HSD17B13 Enzymatic Assay
This assay quantifies the inhibitory activity of compounds against the HSD17B13 enzyme.
-
Principle: The assay measures the conversion of a substrate by the HSD17B13 enzyme. The potency of an inhibitor is determined by its ability to reduce this enzymatic activity.
-
Reagents:
-
Recombinant human or mouse HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Test compound (e.g., BI-3231) dissolved in DMSO
-
Assay buffer
-
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the HSD17B13 enzyme and NAD+.
-
The enzymatic reaction is initiated by the addition of the substrate, estradiol.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence or mass spectrometry).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular HSD17B13 Assay
This assay assesses the potency of an inhibitor in a cellular context.
-
Principle: Measures the inhibition of HSD17B13 activity in intact cells that are overexpressing the enzyme.
-
Cell Line: Human Embryonic Kidney (HEK) cells engineered to overexpress human HSD17B13.
-
Procedure:
-
HEK-hHSD17B13 cells are seeded in microplates and incubated.
-
Cells are treated with various concentrations of the test compound.
-
A substrate for HSD17B13 is added to the cells.
-
After an incubation period, the amount of product formed in the cell culture medium or cell lysate is measured.
-
IC50 values are determined from the dose-response curve.
-
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This biophysical assay confirms the direct binding of an inhibitor to the target protein.
-
Principle: The binding of a ligand (inhibitor) to a protein generally increases its thermal stability. This change in the melting temperature (Tm) is measured.
-
Instrumentation: A differential scanning fluorimeter.
-
Procedure:
-
The HSD17B13 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.
-
The test compound and NAD+ are added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The Tm is the temperature at which 50% of the protein is unfolded. The shift in Tm (ΔTm) in the presence of the inhibitor compared to a DMSO control indicates binding.
-
HSD17B13 Signaling and Inhibition Workflow
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[2][8][9] While its precise physiological role is still under investigation, it is known to be involved in lipid metabolism.[10][11] The binding and inhibition of HSD17B13 by BI-3231 are dependent on the presence of the cofactor NAD+.[2][4][7]
Caption: HSD17B13 association with lipid droplets and its inhibition by BI-3231.
The experimental workflow to determine the potency of an HSD17B13 inhibitor like BI-3231 typically involves a series of assays, from initial enzymatic screening to cellular and biophysical validation.
Caption: A typical workflow for characterizing the potency of an HSD17B13 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. eubopen.org [eubopen.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
Validating HSD17B13 Inhibition: A Comparative Guide to Hsd17B13-IN-57 and siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel inhibitor is a critical step. This guide provides a comprehensive comparison of two key methodologies for validating the mechanism of Hsd17B13-IN-57, a potent small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13): direct enzymatic inhibition and siRNA-mediated gene knockdown. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this guide aims to equip researchers with the necessary information to rigorously validate their findings.
HSD17B13 is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, making it an attractive therapeutic target.[1][2] Both small molecule inhibitors, such as this compound (represented here by the well-characterized probe BI-3231), and genetic knockdown approaches like siRNA are being employed to mimic the protective effects of these natural genetic variants.
Mechanism of Action: A Two-Pronged Approach
Validating that the phenotypic effects of a small molecule inhibitor are indeed due to its interaction with the intended target is paramount. A robust validation strategy often involves comparing the inhibitor's effects with those of a target-specific genetic knockdown.
-
This compound (represented by BI-3231): This approach utilizes a small molecule to directly and selectively bind to the HSD17B13 enzyme, inhibiting its catalytic activity.
-
HSD17B13 siRNA Knockdown: This method employs small interfering RNA to degrade HSD17B13 mRNA, thereby preventing the synthesis of the HSD17B13 protein.
A high degree of concordance between the outcomes of these two distinct methods provides strong evidence that the observed effects of the small molecule inhibitor are on-target.
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of HSD17B13 inhibition by the small molecule inhibitor BI-3231 and by siRNA-mediated knockdown.
Table 1: In Vitro Efficacy of HSD17B13 Inhibition
| Method | Target | Metric | Value | Reference |
| Small Molecule Inhibitor (BI-3231) | Human HSD17B13 | IC50 | 1 nM | [3] |
| Mouse HSD17B13 | IC50 | 13 nM | [3] | |
| siRNA Knockdown (Rapirosiran) | Human HSD17B13 mRNA in MASH patients | % Reduction | 78% (at 400 mg dose) | [4] |
| Antisense Oligonucleotide (ASO) | Mouse Hsd17b13 mRNA in primary hepatocytes | IC50 | 29 nM (at 72h) | [5] |
Table 2: Downstream Effects of HSD17B13 Inhibition and Knockdown in Mouse Models
| Method | Model | Biomarker | Effect | Reference |
| shRNA Knockdown | High-Fat Diet-Induced Obese Mice | Serum Alanine Aminotransferase (ALT) | Decreased | [6][7] |
| High-Fat Diet-Induced Obese Mice | Hepatic Steatosis | Markedly Improved | [6][8] | |
| High-Fat Diet-Induced Obese Mice | Markers of Liver Fibrosis (e.g., Timp2) | Decreased | [6] | |
| Pharmacological Inhibition | Adenoviral Liver Injury Model | Gene Expression Profile | Parallels shHSD17B13 knockdown | [9] |
| Chronic CDAAHF Diet Model | Markers of Inflammation, Injury, and Fibrosis | Decreased | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
HSD17B13 Enzymatic Activity Assay
This protocol is adapted from a high-throughput screening method to identify HSD17B13 inhibitors.
Materials:
-
Recombinant human HSD17B13 protein
-
NAD+
-
Substrate (e.g., estradiol or retinol)
-
This compound (or BI-3231)
-
Assay buffer
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well plates
Procedure:
-
Prepare a solution of recombinant human HSD17B13 in assay buffer.
-
Add the HSD17B13 solution to the wells of a 384-well plate.
-
Add this compound at various concentrations to the wells.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and the chosen substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
HSD17B13 siRNA Knockdown in Hepatocytes
This protocol outlines the general steps for knocking down HSD17B13 expression in cultured hepatocytes.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
HSD17B13-specific siRNA and a non-targeting control siRNA
-
Transfection reagent suitable for hepatocytes
-
Cell culture medium and supplements
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Protein lysis buffer and antibodies for Western blotting
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Prepare the siRNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for the desired time (e.g., 48-72 hours).
-
To assess knockdown efficiency at the mRNA level:
-
Lyse the cells and extract total RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for HSD17B13 and a housekeeping gene for normalization.
-
-
To assess knockdown efficiency at the protein level:
-
Lyse the cells in protein lysis buffer.
-
Perform Western blot analysis using an antibody specific for HSD17B13 and a loading control (e.g., GAPDH or β-actin).
-
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for validating this compound and the proposed signaling pathway of HSD17B13.
Alternative Validation Methods
While the comparison between a small molecule inhibitor and siRNA is a powerful validation strategy, other methods can provide complementary evidence:
-
Antisense Oligonucleotides (ASOs): Similar to siRNA, ASOs can be used to reduce HSD17B13 expression, providing an alternative genetic knockdown approach.[5]
-
Rescue Experiments: In cells with HSD17B13 knocked down, re-introducing a version of the HSD17B13 gene that is resistant to the siRNA should "rescue" the original phenotype. If this compound no longer has an effect in these rescued cells, it further confirms the inhibitor's specificity.
-
Activity-Based Protein Profiling (ABPP): This technique can be used to identify the direct targets of a small molecule inhibitor in a complex biological sample, providing unbiased evidence of target engagement.
Conclusion
The validation of a small molecule inhibitor's mechanism of action is a cornerstone of drug discovery and development. By systematically comparing the effects of this compound with those of HSD17B13 siRNA knockdown, researchers can build a strong case for the on-target activity of the inhibitor. The quantitative data, detailed protocols, and visual workflows provided in this guide offer a framework for designing and executing robust validation studies, ultimately leading to a higher confidence in the therapeutic potential of targeting HSD17B13 for the treatment of liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. enanta.com [enanta.com]
HSD17B13 Inhibitors: A Comparative Specificity Analysis Against Short-Chain Dehydrogenases/Reductases
For Researchers, Scientists, and Drug Development Professionals
The discovery of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a genetically validated target for nonalcoholic steatohepatitis (NASH) and other liver diseases has spurred the development of potent and selective inhibitors. A critical aspect of their preclinical characterization is the assessment of their specificity profile against other members of the short-chain dehydrogenase/reductase (SDR) superfamily, to which HSD17B13 belongs. This guide provides a comparative overview of the specificity of publicly disclosed HSD17B13 inhibitors, supported by experimental data and detailed methodologies.
Specificity Profile of HSD17B13 Inhibitors
The development of selective HSD17B13 inhibitors is crucial to minimize off-target effects, given the broad substrate specificity and numerous members of the SDR family. The following table summarizes the available quantitative data on the selectivity of prominent HSD17B13 inhibitors against other SDRs, particularly the closely related HSD17B11.
| Inhibitor | Target | IC50 / Ki | Selectivity Against HSD17B11 | Reference |
| BI-3231 | hHSD17B13 | Kᵢ = 0.7 ± 0.2 nM | >14,000-fold (IC50 > 10 µM) | [1][2] |
| mHSD17B13 | IC50 = 13 nM | Not Reported | [3] | |
| INI-678 | HSD17B13 | Potent and Selective | Data not publicly quantified | [4][5] |
| EP-036332 | HSD17B13 | Potent and Selective | Data not publicly quantified | [6] |
Note: Data for "Hsd17B13-IN-57" is not publicly available. The information presented here is based on known HSD17B13 inhibitors to provide a relevant comparative analysis.
Experimental Methodologies
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the characterization of HSD17B13 inhibitors.
Biochemical Enzyme Inhibition Assay (for IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%.
-
Enzyme and Substrate: Recombinant human HSD17B13 is used. Estradiol or leukotriene B4 (LTB4) are common substrates, with NAD+ as a cofactor.[1][6]
-
Reaction Conditions: The assay is typically performed in a buffer solution (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20) at a controlled temperature.[7]
-
Detection Method: The production of NADH, a product of the dehydrogenase reaction, is monitored. This can be done through various methods, including:
-
Data Analysis: The inhibitor is tested across a range of concentrations. The resulting data is fitted to a dose-response curve to calculate the IC50 value.
Selectivity Profiling Against Other SDRs
To assess specificity, the inhibitor is tested against a panel of other SDR enzymes, particularly those with high sequence homology to HSD17B13, such as HSD17B11.
-
Procedure: The biochemical enzyme inhibition assay described above is repeated for each of the selected SDR enzymes.
-
Data Comparison: The IC50 value for HSD17B13 is compared to the IC50 values obtained for the other SDRs. A significantly higher IC50 for the other SDRs indicates selectivity for HSD17B13. For instance, BI-3231 shows an IC50 of greater than 10 µM for HSD17B11, demonstrating high selectivity.[2]
Cellular Target Engagement Assay
This assay confirms that the inhibitor can reach and interact with its target within a cellular environment.
-
Cell Line: A human cell line, such as HEK293, is engineered to overexpress HSD17B13.[6]
-
Methodology: The cells are treated with the inhibitor at various concentrations. A substrate (e.g., estradiol) is then added, and the level of the resulting product in the cell lysate or supernatant is measured, typically by mass spectrometry.
-
Outcome: A dose-dependent decrease in product formation indicates cellular target engagement by the inhibitor.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the specificity of an HSD17B13 inhibitor.
Caption: Workflow for HSD17B13 inhibitor specificity profiling.
The following diagram illustrates the signaling pathway context of HSD17B13 inhibition.
Caption: Inhibition of the HSD17B13 enzymatic pathway.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
Navigating the Labyrinth of HSD17B Isoforms: A Comparative Analysis of HSD17B13 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the precise interactions of a small molecule inhibitor is paramount. In the landscape of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target. However, the high degree of homology within the HSD17B enzyme family presents a significant challenge in developing selective inhibitors. This guide provides a comparative analysis of the cross-reactivity of emerging HSD17B13 inhibitors with other HSD17B family members, supported by available experimental data and detailed protocols.
The HSD17B Family: A Brief Overview
The 17β-hydroxysteroid dehydrogenase (HSD17B) superfamily consists of at least 14 enzymes in mammals that are crucial for the metabolism of steroids and other lipids.[1][2] These enzymes catalyze the interconversion of 17-ketosteroids and the more potent 17β-hydroxysteroids, thereby regulating the activity of androgens and estrogens. Individual HSD17B members exhibit distinct tissue distribution and substrate specificities, playing diverse roles in physiological and pathological processes. HSD17B13, a lipid droplet-associated protein primarily expressed in the liver, has been identified as a retinol dehydrogenase.[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, including NAFLD and NASH, making it an attractive drug target.[5][6]
Cross-Reactivity Analysis of HSD17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors is a key focus of current research. Due to the structural similarities among HSD17B isoforms, off-target inhibition could lead to unintended side effects. Therefore, a thorough assessment of an inhibitor's selectivity profile is essential. This section compares the cross-reactivity of two prominent, publicly disclosed HSD17B13 inhibitors: BI-3231 from Boehringer Ingelheim and EP-036332 from Enanta Pharmaceuticals.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the available data on the inhibitory activity (IC50) of BI-3231 and EP-036332 against HSD17B13 and other HSD17B family members.
| Enzyme Target | BI-3231 IC50 (nM) | EP-036332 IC50 (nM) | Selectivity Fold (vs. HSD17B13) |
| HSD17B13 (Human) | 1 [7] | 14 [5] | - |
| HSD17B13 (Mouse) | 13 [7] | 2.5 [5] | - |
| HSD17B11 (Human) | >10,000[8] | Data not available | >10,000 |
| HSD17B1 (Human) | Data not available | >100,000 | >7,000[5] |
| HSD17B2 (Human) | Data not available | Data not available | - |
| HSD17B3 (Human) | Data not available | Data not available | - |
| HSD17B4 (Human) | Data not available | Data not available | - |
| HSD17B5 (Human) | Data not available | Data not available | - |
Experimental Protocols
Accurate and reproducible experimental design is the bedrock of reliable cross-reactivity analysis. Below are detailed methodologies for key experiments cited in the assessment of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the potency of an inhibitor against purified HSD17B13 enzyme.
1. Reagents and Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4
-
Cofactor: NAD+
-
Assay Buffer: e.g., 40 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA
-
Test Inhibitor (e.g., Hsd17B13-IN-57) dissolved in DMSO
-
Detection Reagent: A system to measure NADH production or substrate consumption (e.g., luminescence-based NAD+/NADH detection kit or mass spectrometry)
-
384-well assay plates
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add a small volume of the diluted inhibitor.
-
Add the HSD17B13 enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., estradiol) and the cofactor (NAD+).
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by rapid cooling).
-
Quantify the reaction product (e.g., estrone) or the amount of NADH produced using a suitable detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular HSD17B13 Inhibition Assay
This protocol describes a method to assess the activity of an inhibitor in a cellular context.
1. Reagents and Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium and supplements
-
Substrate: A cell-permeable substrate for HSD17B13 (e.g., a specific steroid precursor)
-
Test Inhibitor dissolved in DMSO
-
Lysis buffer
-
Analytical system to measure the conversion of substrate to product (e.g., LC-MS/MS)
2. Assay Procedure:
-
Seed the HSD17B13-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a defined period.
-
Add the substrate to the cell culture medium and incubate for a specific duration.
-
After incubation, collect the cell culture supernatant or lyse the cells.
-
Analyze the samples by LC-MS/MS to quantify the amount of substrate and product.
-
Calculate the percentage of inhibition of substrate conversion at each inhibitor concentration.
-
Determine the cellular IC50 value.
Visualizing Experimental Workflows and Selectivity
To further clarify the processes and findings, the following diagrams have been generated using Graphviz.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 4. enanta.com [enanta.com]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Phenotypic Standoff: Hsd17B13-IN-57 Treatment vs. HSD17B13 Genetic Knockout in Liver Disease Models
A comparative analysis of two key strategies for targeting the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme reveals important distinctions in their phenotypic outcomes. While genetic knockout of HSD17B13 in murine models has yielded conflicting and sometimes contradictory results, pharmacological inhibition is emerging as a potentially more translatable therapeutic approach for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This guide provides a detailed comparison based on available preclinical data.
Recent genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene as being protective against the progression of chronic liver diseases.[1][2][3] This has spurred significant interest in HSD17B13 as a therapeutic target. Two primary methods for interrogating its function and therapeutic potential are genetic knockout models and pharmacological inhibition.
It is important to note that comprehensive preclinical data for the specific inhibitor Hsd17B13-IN-57 is not publicly available at this time. Therefore, this guide utilizes data from other well-characterized HSD17B13 small molecule inhibitors as a proxy to facilitate a comparative discussion.
Quantitative Phenotypic Comparison
The following tables summarize the key phenotypic differences observed between HSD17B13 genetic knockout mouse models and mice treated with HSD17B13 inhibitors.
Table 1: Effects on Liver Phenotype
| Parameter | HSD17B13 Genetic Knockout (Mouse Models) | This compound (or representative inhibitor) Treatment |
| Liver Histology | ||
| Steatosis | Conflicting results: some studies report no change or worsening of steatosis. | Data for this compound is not available. Other inhibitors have shown a reduction in steatosis. |
| Inflammation | Conflicting results: some studies report no change or an increase in inflammatory markers. | Data for this compound is not available. Other inhibitors have shown a reduction in inflammatory markers. |
| Fibrosis | No significant protection against fibrosis observed in most studies. | Data for this compound is not available. Other inhibitors have shown a reduction in fibrosis markers. |
| Liver Enzymes | ||
| Alanine Aminotransferase (ALT) | Generally no significant reduction observed. | Data for this compound is not available. Other inhibitors have shown a dose-dependent reduction. |
| Aspartate Aminotransferase (AST) | Generally no significant reduction observed. | Data for this compound is not available. Other inhibitors have shown a dose-dependent reduction. |
| Lipid Metabolism | ||
| Liver Triglycerides | No consistent reduction; some studies report an increase. | Data for this compound is not available. Other inhibitors have shown a reduction in hepatic triglyceride levels. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of comparative data. Below are representative experimental protocols for the generation and analysis of HSD17B13 genetic knockout mice and for preclinical studies involving HSD17B13 inhibitors.
HSD17B13 Genetic Knockout Mouse Model Protocol
-
Generation of Knockout Mice: Hsd17b13 knockout mice are typically generated using CRISPR/Cas9 technology to introduce a frameshift mutation or a large deletion in the Hsd17b13 gene in C57BL/6J mouse embryos. Founders are identified by PCR genotyping and sequencing. Heterozygous mice are then intercrossed to generate wild-type, heterozygous, and homozygous knockout littermates.
-
Animal Husbandry and Diet: Mice are housed in a temperature- and light-controlled environment with ad libitum access to water. To induce NAFLD/NASH, mice are fed a high-fat diet (HFD), often with added fructose and cholesterol, for a specified period (e.g., 16-24 weeks).
-
Phenotypic Analysis:
-
Metabolic Monitoring: Body weight, food intake, and glucose tolerance are monitored regularly.
-
Serum Analysis: Blood is collected at the end of the study to measure plasma levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Liver tissues are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition (fibrosis). A NAFLD Activity Score (NAS) is determined by a pathologist based on the degree of steatosis, lobular inflammation, and hepatocyte ballooning.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).
-
HSD17B13 Inhibitor Preclinical Study Protocol (Representative)
-
Animal Model: C57BL/6J mice are typically used. NAFLD/NASH is induced by feeding a high-fat, high-fructose, and high-cholesterol diet for an extended period.
-
Drug Administration: this compound (or a representative inhibitor) is formulated in a suitable vehicle and administered to the mice, typically via oral gavage, once or twice daily for a defined treatment period (e.g., 4-8 weeks). A vehicle control group receives the formulation without the active compound.
-
In-life Measurements: Body weight and food intake are monitored throughout the treatment period.
-
Terminal Procedures:
-
Blood and Tissue Collection: At the end of the treatment period, blood is collected for serum analysis of liver enzymes and lipids. Livers are harvested, weighed, and sectioned for histology and molecular analysis.
-
Histological and Molecular Analysis: As described in the knockout protocol, liver sections are analyzed for steatosis, inflammation, and fibrosis. Gene expression analysis of key inflammatory and fibrotic markers is also performed.
-
Mechanistic Insights and Signaling Pathways
HSD17B13 is a lipid droplet-associated enzyme that is thought to play a role in both lipid and retinol metabolism.[2] Its expression is regulated by key transcription factors involved in lipid homeostasis.
HSD17B13 Signaling Pathway
Caption: HSD17B13 signaling in hepatocytes.
Experimental Workflow Comparison
Caption: Comparative experimental workflow.
Discussion and Conclusion
The disparate outcomes between HSD17B13 genetic knockout models and what is observed in human carriers of loss-of-function variants highlight the complexities of translating findings from animal models. The lack of a protective phenotype in knockout mice may be due to developmental compensation or species-specific differences in the role of HSD17B13.
In contrast, pharmacological inhibition in adult animals with established disease may more closely mimic the therapeutic setting in humans. While specific data for this compound is needed for a definitive comparison, the promising results from other HSD17B13 inhibitors suggest that this approach holds potential for the treatment of NAFLD and NASH. Further research, including head-to-head studies of different inhibitors and more refined animal models, will be critical to fully elucidate the therapeutic utility of targeting HSD17B13.
References
Reproducibility of HSD17B13 Inhibition: A Comparative Guide for Liver Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of inhibiting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) across various liver cell lines. While specific public data on the compound "Hsd17B13-IN-57" is not currently available, this document summarizes the well-documented effects of HSD17B13 modulation through other small molecule inhibitors, RNA interference, and genetic knockout. This information is intended to guide researchers in selecting appropriate cell models and experimental designs for the evaluation of HSD17B13 inhibitors.
HSD17B13: A Key Player in Liver Pathophysiology
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Genetic studies have strongly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3] This has made HSD17B13 a promising therapeutic target for these conditions. The primary mechanism of action of HSD17B13 is thought to involve the metabolism of bioactive lipids within lipid droplets.
Comparative Effects of HSD17B13 Inhibition Across Liver Cell Lines
The following tables summarize the reported effects of HSD17B13 modulation on key pathological features in commonly used liver cell lines.
Table 1: Effects on Lipid Accumulation
| Cell Line | HSD17B13 Modulation | Observed Effect on Lipid Accumulation | Key Findings |
| HepG2 | Overexpression | Increased triglyceride storage.[4] | Overexpression of HSD17B13 leads to an increase in the size and number of lipid droplets.[5] |
| Knockdown/Inhibition | No significant change in total lipid content in some studies. | The direct role of HSD17B13 in regulating overall hepatocyte lipid content may be complex and context-dependent. | |
| Huh7 | Overexpression | Increased lipid droplet accumulation.[1] | HSD17B13 is localized to the surface of lipid droplets.[1] |
| Knockdown/Inhibition | Limited direct evidence on lipid accumulation with inhibitors. | ||
| Primary Human Hepatocytes | Genetic Variants (Loss-of-function) | Associated with reduced severity of steatosis in patients. | Data from human genetics strongly supports a role for HSD17B13 in lipid metabolism. |
| Adenoviral Rescue of HSD17B13 | Alterations in sphingolipid profiles.[6] | Suggests a role beyond simple triglyceride storage. | |
| Hepatic Stellate Cells (LX-2) | Co-culture with HSD17B13-overexpressing hepatocytes | Paracrine activation of stellate cells. | HSD17B13 in hepatocytes can indirectly promote fibrotic responses. |
Table 2: Effects on Inflammatory and Fibrotic Markers
| Cell Line | HSD17B13 Modulation | Observed Effect on Inflammatory/Fibrotic Markers | Key Findings |
| HepG2 | Overexpression | Increased expression of pro-inflammatory cytokines. | |
| Knockdown/Inhibition | Reduction in TGF-β1-induced collagen mRNA in high HSD17B13 expressing cells.[7] | Inhibition may mitigate fibrotic signaling. | |
| Huh7 | Overexpression | Increased transaminase levels in cell lysates, suggesting cellular injury.[5] | |
| Knockdown/Inhibition | Limited data available. | ||
| Primary Human Hepatocytes | Genetic Variants (Loss-of-function) | Protection against liver fibrosis.[8] | Human genetic data provides strong validation for the anti-fibrotic potential of HSD17B13 inhibition. |
| Hepatic Stellate Cells (LX-2) | Co-culture with HSD17B13-overexpressing hepatocytes | Increased expression of fibrotic markers (e.g., α-SMA, collagen). | Highlights the crosstalk between hepatocytes and stellate cells in fibrosis. |
Alternative HSD17B13 Inhibitors
While information on this compound is scarce, several other small molecule inhibitors have been described in the literature and are in various stages of development.
Table 3: Comparison of HSD17B13 Inhibitors
| Inhibitor | Type | Reported Potency (IC50) | Key Features | Development Stage |
| BI-3231 | Small Molecule | ~1 nM (human HSD17B13)[9] | Potent and selective inhibitor. Available for open science.[10][11] | Preclinical[9] |
| INI-822 | Small Molecule | Data not publicly available | Orally-delivered. First small molecule inhibitor to enter clinical trials.[7][12] | Phase 1 Clinical Trials[7][12] |
| EP-036332 | Small Molecule | Data not publicly available | Characterized in in vitro and in vivo models.[6] | Preclinical[6] |
| ARO-HSD | siRNA | Not applicable | RNAi therapeutic targeting HSD17B13 mRNA.[9] | Phase 1/2 Clinical Trials[9] |
| ALN-HSD | siRNA | Not applicable | RNAi therapeutic targeting HSD17B13 mRNA.[9] | Phase 1 Clinical Trials[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are standard protocols for key experiments in the evaluation of HSD17B13 inhibitors.
Cell Culture and Treatment
-
Cell Lines: HepG2 and Huh7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Primary human hepatocytes require specialized media and handling.
-
Treatment: Cells are seeded in appropriate well plates and allowed to adhere. For lipid accumulation studies, cells are often treated with oleic acid or a mixture of oleic and palmitic acids to induce a steatotic phenotype. Test compounds (e.g., HSD17B13 inhibitors) are then added at various concentrations for a specified duration (typically 24-48 hours).
Oil Red O Staining for Lipid Accumulation
This qualitative and quantitative assay is used to visualize and measure neutral lipid content.
-
Fixation: After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15-30 minutes.
-
Staining: Cells are washed with water and then incubated with a working solution of Oil Red O for 15-30 minutes.
-
Washing: Excess stain is removed by washing with water.
-
Visualization: Stained lipid droplets (red) can be visualized by light microscopy.
-
Quantification: The stain is eluted from the cells using isopropanol, and the absorbance is measured at approximately 500 nm.[4][13][14]
Gene Expression Analysis (qPCR)
-
RNA Extraction: Total RNA is isolated from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
qPCR: Real-time quantitative PCR is carried out using primers specific for HSD17B13 and other genes of interest (e.g., markers of lipid metabolism, inflammation, and fibrosis). Gene expression is normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Protein Analysis (Western Blot)
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for HSD17B13, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[15][16][17][18]
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Cell Viability Assays
These assays are essential to ensure that the observed effects of a compound are not due to cytotoxicity.
-
MTT Assay: Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[19][20]
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.[21]
Visualizing Key Pathways and Workflows
HSD17B13 Signaling and Pathophysiological Role
Caption: HSD17B13's role in liver pathophysiology and the point of intervention for inhibitors.
General Experimental Workflow for HSD17B13 Inhibitor Evaluation
Caption: A typical workflow for testing the efficacy of an HSD17B13 inhibitor in a liver cell line model.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. drughunter.com [drughunter.com]
- 8. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. HSD17B13 (E5K7Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 18. HSD17B13 Polyclonal Antibody (BS-17402R) [thermofisher.com]
- 19. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. veritastk.co.jp [veritastk.co.jp]
Small Molecule Inhibitors of HSD17B13: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3] Genetic studies have revealed that loss-of-function mutations in the HSD17B13 gene are associated with a reduced risk of developing NASH, alcoholic liver disease, and hepatocellular carcinoma.[1][4][5] This has spurred the development of small molecule inhibitors aimed at recapitulating this protective effect. This guide provides a head-to-head comparison of key small molecule inhibitors of HSD17B13, with a focus on their biochemical potency, selectivity, and the experimental protocols used for their evaluation.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the in vitro potency and selectivity of two prominent HSD17B13 small molecule inhibitors that have been described in the scientific literature.
| Compound | Target | IC50 (nM) | Cellular Activity (IC50, nM) | Selectivity | Reference |
| BI-3231 | Human HSD17B13 | 1 | Double-digit nanomolar | >2260-fold vs. HSD17B11 | [6][7] |
| Mouse HSD17B13 | 13 | Not Reported | [7] | ||
| Compound 32 | Human HSD17B13 | 2.5 | Not Reported | Highly selective over other MASH-related targets | [8][9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the biological pathway of HSD17B13 and the experimental workflow for inhibitor testing.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for HSD17B13 inhibitor characterization.
Detailed Experimental Protocols
The following are representative protocols for the key assays used to characterize HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assay (High-Throughput Screening)
This assay is designed to measure the enzymatic activity of recombinant human HSD17B13 and the inhibitory potential of test compounds.
-
Principle: The assay quantifies the conversion of a substrate (e.g., estradiol) to its oxidized product by HSD17B13, with the concomitant reduction of NAD+ to NADH.[10] The product formation can be detected by mass spectrometry.
-
Materials:
-
Procedure:
-
Dispense 50 nL of test compound or DMSO (as a control) into the wells of a 1536-well assay plate.
-
Add the enzymatic reaction mix containing assay buffer, HSD17B13 enzyme, estradiol, and NAD+.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Stop the reaction.
-
Analyze the formation of the oxidized product (estrone) using RapidFire mass spectrometry.
-
Normalize the data using positive (no enzyme) and negative (DMSO) controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistical equation. For tight-binding inhibitors, the Ki values are calculated using the Morrison equation.[10]
-
Cellular HSD17B13 Activity Assay
This assay measures the ability of an inhibitor to block HSD17B13 activity within a cellular context.
-
Principle: HEK293 cells stably overexpressing human HSD17B13 are treated with test compounds, followed by the addition of the substrate estradiol. The conversion of estradiol to estrone in the cell culture supernatant is measured.
-
Materials:
-
HEK293 cells stably overexpressing human HSD17B13.[10]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Substrate: Estradiol.
-
Test compounds dissolved in DMSO.
-
384-well cell culture plates.
-
-
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells into 384-well plates and incubate for 24 hours.[10]
-
Add serial dilutions of the test compounds (in DMSO) to the cells and incubate for 30 minutes at 37°C.[10]
-
Add estradiol to the wells to initiate the cellular enzymatic reaction.
-
Incubate for a defined period.
-
Collect the cell culture supernatant.
-
Analyze the amount of estrone produced using a suitable detection method, such as mass spectrometry.
-
A parallel cell viability assay (e.g., CellTiter-Glo) should be performed to exclude cytotoxic effects of the compounds.[1]
-
Selectivity Assays
To assess the specificity of the inhibitors, their activity is tested against other related enzymes, particularly HSD17B11, which is a structurally related homolog.[1] The enzymatic assay protocol described above can be adapted for other HSD17B isoforms by using the respective recombinant enzymes.
Conclusion
The development of potent and selective small molecule inhibitors of HSD17B13 is a promising therapeutic strategy for NASH and other liver diseases. BI-3231 and Compound 32 represent significant progress in this area, demonstrating nanomolar potency against HSD17B13.[1][8] The continued application of robust enzymatic and cellular assays, as detailed in this guide, will be critical for the identification and optimization of next-generation HSD17B13 inhibitors with improved drug-like properties. The availability of well-characterized chemical probes like BI-3231 for open science will further aid in elucidating the physiological function of HSD17B13.[1]
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 inhibitors (Enanta Pharmaceuticals) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boehringer Ingelheim describes new 17-β-HSD 13 inhibitors for NAFLD and NASH | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Validating Hsd17B13-IN-57: A Comparative Guide for Ex Vivo Human Liver Tissue Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vitro findings of a novel hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) inhibitor, Hsd17B13-IN-57, using ex vivo human liver tissue. The guide compares the potential performance of this compound with other known Hsd17B13 inhibitors, offering supporting experimental data from existing literature and detailed protocols for validation.
Introduction to Hsd17B13 as a Therapeutic Target
Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][5][6] The enzyme is believed to play a role in hepatic lipid metabolism, and its upregulation is observed in patients with NAFLD.[1][2] Inhibition of Hsd17B13 is therefore a promising therapeutic strategy for these conditions.
Comparative Analysis of Hsd17B13 Inhibitors
While specific data for this compound is not yet publicly available, this section provides a comparative summary of known Hsd17B13 inhibitors to establish a benchmark for validation.
| Inhibitor | Reported IC50 | Assay Type | Key Findings | Reference |
| BI-3231 | 0.7 ± 0.2 nM (Ki) | Enzymatic assay | Potent and selective inhibitor. Reduces triglyceride accumulation and lipotoxic effects in hepatocytes.[7][8] | [7][8] |
| Inipharm Compound | < 1 µM and ≤ 0.1 µM | Fluorescence-based LTB3 and LC/MS-based estrone detection assays, respectively | Useful for the treatment of NASH, NAFLD, and other liver diseases. | [9] |
| Boehringer Ingelheim Compound | 1.05 nM (human) | Rapidfire-MS/MS-based assay | Selective over HSD17B11. | [10] |
Experimental Protocols for Ex Vivo Validation in Human Liver Tissue
To validate the in vitro findings of this compound, ex vivo studies using fresh human liver tissue are crucial as they bridge the gap between in vitro cell culture and in vivo animal models by maintaining the complex cellular architecture and interactions of the human liver.[11][12]
Precision-Cut Liver Slices (PCLS)
PCLS are a well-established ex vivo model that preserves the multicellular structure of the liver.[11][13]
Protocol:
-
Tissue Acquisition: Obtain fresh, non-cirrhotic human liver tissue from surgical resections in accordance with ethical guidelines.
-
Slicing: Use a Krumdieck or similar tissue slicer to prepare uniform slices of 200-250 µm thickness.
-
Culture: Culture slices in Williams' Medium E supplemented with serum and antibiotics in a dynamic organ culture system (e.g., roller culture) to ensure adequate oxygenation and nutrient supply.[11]
-
Treatment: After an initial stabilization period, treat the PCLS with varying concentrations of this compound and appropriate vehicle controls. A positive control with a known Hsd17B13 inhibitor (e.g., BI-3231) should be included.
-
Induction of Steatosis: To mimic NAFLD conditions, induce lipid accumulation by treating the slices with a mixture of oleic and palmitic acids.[14]
-
Endpoint Analysis:
-
Target Engagement: Measure the activity of Hsd17B13 in tissue lysates using a validated enzymatic assay.
-
Lipid Accumulation: Quantify triglyceride content in the tissue slices. Perform histological analysis using Oil Red O staining to visualize lipid droplets.
-
Gene Expression: Analyze the expression of genes involved in lipid metabolism and fibrosis (e.g., SREBP-1c, FASN, COL1A1) using qRT-PCR.
-
Biomarker Secretion: Measure the levels of relevant biomarkers (e.g., alpha-fetoprotein, albumin) in the culture medium to assess hepatocyte function and toxicity.
-
Tissue-Engineered Liver Models
These models involve seeding human liver cells onto a scaffold, often derived from decellularized liver, and culturing them in a perfusion bioreactor.[14]
Protocol:
-
Scaffold Preparation: Prepare scaffolds from decellularized porcine or human liver to retain the native extracellular matrix.
-
Cell Seeding: Co-culture primary human hepatocytes, hepatic stellate cells, and Kupffer cells on the scaffold to better mimic the in vivo environment.
-
Perfusion Culture: Culture the seeded scaffolds in a bioreactor with continuous medium perfusion to ensure nutrient and oxygen supply.
-
Treatment and Analysis: Follow a similar treatment and analysis plan as described for PCLS, with the advantage of being able to sample the perfusate over time for kinetic analysis of secreted biomarkers.
Visualizing Key Pathways and Workflows
Signaling Pathway of Hsd17B13 in NAFLD
Caption: Hsd17B13 signaling in NAFLD pathogenesis.
Experimental Workflow for Ex Vivo Validation
Caption: Workflow for ex vivo validation of this compound.
Logical Relationship of Validation Steps
Caption: The logical progression from in vitro to preclinical studies.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 9. | BioWorld [bioworld.com]
- 10. Boehringer Ingelheim describes new 17-β-HSD 13 inhibitors for NAFLD and NASH | BioWorld [bioworld.com]
- 11. alspi.com [alspi.com]
- 12. An Ex Vivo Perfusion System Emulating In Vivo Conditions in Noncirrhotic and Cirrhotic Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of an ex Vivo Model of Nonalcoholic Fatty Liver Disease Using a Tissue-Engineered Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-57: A Novel Inhibitor in the Crowded Landscape of NASH Therapeutics
An in-depth comparison of the emerging HSD17B13 inhibitor, Hsd17B13-IN-57 (also known as BI-3231), against other leading therapeutic candidates for Nonalcoholic Steatohepatitis (NASH). This guide provides a comprehensive overview of their mechanisms of action, preclinical and clinical data, and experimental methodologies to inform researchers and drug development professionals.
Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has given rise to a diverse pipeline of therapeutic candidates targeting various pathways. This guide focuses on comparing a novel entrant, this compound, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), with other prominent late-stage clinical candidates: the pan-PPAR agonist Lanifibranor, the GLP-1 receptor agonist Semaglutide, the THR-β agonist Resmetirom, and the FXR agonist Obeticholic Acid.
Mechanism of Action: A Diverse Array of Targets
The therapeutic candidates for NASH employ distinct strategies to combat the disease's multifaceted nature, from metabolic dysregulation to inflammation and fibrosis.
This compound (BI-3231) is a small molecule inhibitor that targets HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH.[3] The precise mechanism by which HSD17B13 inhibition is protective is still under investigation, but it is thought to involve modulation of lipid metabolism and reduction of lipotoxicity.[1][4] Preclinical studies have shown that BI-3231 can inhibit triglyceride accumulation in lipid droplets and restore lipid homeostasis in hepatocytes under lipotoxic stress.[1][4]
Lanifibranor is a pan-peroxisome proliferator-activated receptor (PPAR) agonist, meaning it activates all three PPAR isoforms (α, δ, and γ).[5][6] This broad activation allows it to address multiple facets of NASH, including lipid metabolism (PPARα), insulin sensitivity and glucose metabolism (PPARδ), and inflammation and fibrosis (PPARγ).[5][6]
Semaglutide , a glucagon-like peptide-1 (GLP-1) receptor agonist, primarily works by mimicking the effects of the native GLP-1 hormone.[7][8] This leads to improved glycemic control, reduced appetite and food intake, and subsequent weight loss, which indirectly alleviates the metabolic drivers of NASH.[7][8] It is also suggested to have direct anti-inflammatory effects and may reduce lipogenesis.[3]
Resmetirom is a liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[9][10] Activation of THR-β in the liver increases hepatic fat metabolism and reduces lipotoxicity, leading to a decrease in liver fat content.[9][10]
Obeticholic Acid (OCA) is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[11][12] FXR activation has been shown to have anti-inflammatory and anti-fibrotic effects in the liver.[11][12]
References
- 1. A randomised, double-blind, placebo-controlled, multi-centre, dose-range, proof-of-concept, 24-week treatment study of lanifibranor in adult subjects with non-alcoholic steatohepatitis: Design of the NATIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. smccro-lab.com [smccro-lab.com]
- 7. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gubra.dk [gubra.dk]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Correlating Hsd17B13-IN-57 Efficacy with HSD17B13 Expression Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of therapeutic strategies targeting 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). While specific data for "Hsd17B13-IN-57" is not publicly available, this document evaluates the correlation between the efficacy of representative HSD17B13 inhibitors and HSD17B13 expression levels, supported by experimental data from preclinical and early-stage clinical studies of other molecules targeting HSD17B13.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Its expression is significantly upregulated in the liver of patients with NAFLD.[2][3] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma.[3][4] This strong genetic validation has positioned HSD17B13 as a key target for therapeutic intervention in chronic liver diseases. The primary strategy revolves around the principle that reducing the activity or expression of HSD17B13 will ameliorate the pathological features of NAFLD/NASH.
Therapeutic Alternatives Targeting HSD17B13
Several therapeutic modalities are currently under investigation to inhibit HSD17B13. These can be broadly categorized as follows:
-
Small Molecule Inhibitors: These orally available drugs are designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic activity.
-
RNA Interference (RNAi) Therapeutics: These therapies utilize small interfering RNAs (siRNAs) to specifically degrade HSD17B13 messenger RNA (mRNA), thereby preventing the synthesis of the HSD17B13 protein.
-
Antisense Oligonucleotides (ASOs): ASOs are short, synthetic nucleic acid strands that bind to the mRNA of the target protein, in this case, HSD17B13, leading to its degradation and reduced protein production.
Correlation of Efficacy with HSD17B13 Expression
The therapeutic rationale for targeting HSD17B13 is intrinsically linked to its expression levels. In a diseased state such as NAFLD, elevated HSD17B13 expression is considered a pathogenic factor.[5][6] Therefore, the efficacy of any HSD17B13-targeting therapeutic is expected to be more pronounced in individuals with higher baseline levels of HSD17B13 expression in the liver.
Experimental evidence supports this correlation. Studies using shRNA to down-regulate HSD17B13 in mouse models of NAFLD have demonstrated a therapeutic effect, attenuating liver steatosis and fibrosis.[5] Similarly, antisense oligonucleotide (ASO) therapy in a mouse model of NASH resulted in a dose-dependent reduction of hepatic Hsd17b13 gene expression, which correlated with a significant modulation of hepatic steatosis.[7]
For small molecule inhibitors, their efficacy is dependent on the presence of the target enzyme. In a cellular model of lipotoxicity, the HSD17B13 inhibitor BI-3231 was shown to reduce triglyceride accumulation in hepatocytes, demonstrating a direct effect on the pathological phenotype driven by lipotoxic stress, a condition where HSD17B13 is upregulated.[8]
Data Presentation
The following tables summarize the available quantitative data for various HSD17B13-targeting agents.
Table 1: In Vitro Potency of HSD17B13 Small Molecule Inhibitors
| Compound | Assay Type | Substrate | IC50 | Source |
| BI-3231 | Enzymatic (human HSD17B13) | Estradiol | 1.4 ± 0.7 μM | [1] |
| Enzymatic (human HSD17B13) | Retinol | 2.4 ± 0.1 μM | [1] | |
| EP-036332 | Biochemical (recombinant HSD17B13) | Leukotriene B4 | Potent (specific IC50 not provided) | [9] |
| Cellular (HEK293 expressing human HSD17B13) | Estradiol | Potent (specific IC50 not provided) | [9] | |
| INI-822 | Preclinical studies | Not specified | Potent and selective inhibitor | [4] |
Table 2: Efficacy of HSD17B13-Targeting RNA Therapeutics
| Therapeutic | Modality | Model | Key Findings | Source |
| Rapirosiran | RNAi | Phase I Clinical Trial (MASH patients) | Dose-dependent reduction in liver HSD17B13 mRNA (median reduction of 78% at the highest dose) | [No source available] |
| ARO-HSD | RNAi | Phase I Clinical Trial | Significant downregulation of liver HSD17B13 mRNA and protein; marked reduction in serum ALT and AST | [2][6] |
| Hsd17b13 ASO | ASO | CDAHFD Mouse Model of NASH | Dose-dependent reduction of hepatic Hsd17b13 gene expression; significant modulation of hepatic steatosis | [7] |
| AAV8-shHsd17b13 | shRNA | HFD-fed Mouse Model of NAFLD | Improved characteristics of NAFLD, including hepatocyte steatosis and fibrosis | [5] |
Experimental Protocols
Measurement of HSD17B13 Expression Levels
1. Quantitative Real-Time PCR (qRT-PCR) for HSD17B13 mRNA
-
Objective: To quantify the relative expression levels of HSD17B13 mRNA in liver tissue or cells.
-
Protocol:
-
Isolate total RNA from liver biopsy samples or cultured hepatocytes using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a real-time PCR system with gene-specific primers for HSD17B13 and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of HSD17B13 mRNA using the ΔΔCt method.
-
2. Western Blotting for HSD17B13 Protein
-
Objective: To detect and quantify the levels of HSD17B13 protein.
-
Protocol:
-
Extract total protein from liver tissue or cells using a lysis buffer containing protease inhibitors.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for HSD17B13.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Assessment of HSD17B13 Inhibitor Efficacy
1. HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay
-
Objective: To measure the enzymatic activity of HSD17B13 and the inhibitory effect of a compound.[10][11]
-
Protocol:
-
Seed HEK293 cells and transiently transfect them with a plasmid expressing HSD17B13.
-
Treat the transfected cells with the test inhibitor (e.g., this compound) at various concentrations.
-
Add all-trans-retinol to the culture medium and incubate for a defined period (e.g., 6-8 hours).
-
Extract retinoids from the cells and medium using organic solvents (e.g., ethanol and hexane).
-
Separate and quantify the levels of retinaldehyde and retinoic acid using high-performance liquid chromatography (HPLC).
-
Normalize the retinoid levels to the total protein amount in each sample.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
2. In Vitro Lipotoxicity Assay
-
Objective: To assess the ability of an HSD17B13 inhibitor to protect hepatocytes from lipotoxic stress.
-
Protocol:
-
Culture human hepatocyte cell lines (e.g., HepG2) or primary human hepatocytes.
-
Induce lipotoxicity by treating the cells with a saturated fatty acid, such as palmitic acid.
-
Co-incubate the cells with the HSD17B13 inhibitor at various concentrations.
-
Assess cellular endpoints such as:
-
Triglyceride Accumulation: Stain intracellular lipid droplets with a fluorescent dye (e.g., Nile Red, BODIPY) and quantify using fluorescence microscopy or a plate reader.
-
Cell Viability: Measure cell viability using assays such as MTT or LDH release.
-
Mitochondrial Function: Assess mitochondrial respiratory function using techniques like the Seahorse XF Analyzer.
-
-
Mandatory Visualization
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: Experimental workflow for correlating inhibitor efficacy with HSD17B13 expression.
Caption: Logical relationship between HSD17B13 expression, inhibition, and therapeutic outcome.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 5. mdpi.com [mdpi.com]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enanta.com [enanta.com]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Hsd17B13-IN-57
This document provides crucial safety and logistical information for the proper disposal of Hsd17B13-IN-57, a small molecule inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following disposal procedures are based on general best practices for the disposal of laboratory chemical waste and should be supplemented by a thorough review of your institution's specific waste management policies. Always consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance.
Quantitative Data Summary
While specific data for this compound is limited in publicly accessible documents, the following table summarizes key quantitative information for a well-characterized Hsd17B13 inhibitor, BI-3231, to provide context on the potency of this class of compounds.
| Compound | Target | IC50 (Human) | IC50 (Mouse) |
| BI-3231 | Hsd17B13 | 1 nM | 13 nM |
IC50 values indicate the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[1]
Proper Disposal Procedures for this compound
The following step-by-step guide outlines the recommended procedures for the disposal of this compound and associated waste materials.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (PPE) (gloves, lab coats), weigh boats, and pipette tips, into a designated and clearly labeled hazardous waste container.
-
Do not mix solid waste with liquid waste in the same container.[2]
-
Ensure the container is made of a compatible material and can be securely sealed.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, experimental media, and solvent rinses, in a dedicated, leak-proof hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any solvents used.
-
Do not overfill liquid waste containers; fill to no more than 90% capacity.[2]
-
-
Sharps Waste:
-
Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[2]
-
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., this compound, DMSO, etc.)
-
The approximate concentration or volume of each component.
-
The date of accumulation.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.
-
Step 3: Waste Pickup and Disposal
-
Contact EHS: Once a waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Complete any required waste pickup forms or manifests as per your institution's protocol.
-
Professional Disposal: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal in accordance with local, state, and federal regulations.
Experimental Context: Hsd17B13 Inhibition Assay Workflow
To understand the generation of waste containing this compound, a typical experimental workflow for testing the potency of an inhibitor is outlined below.
Caption: Workflow for an Hsd17B13 enzyme inhibition assay.
Detailed Methodology for Hsd17B13 Inhibition Assay
A common method to determine the potency of an Hsd17B13 inhibitor involves a biochemical assay that measures the reduction in the conversion of a substrate in the presence of the inhibitor.[3]
-
Reagent Preparation:
-
Recombinant Hsd17B13 enzyme is diluted in an appropriate assay buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6).
-
A substrate mix is prepared containing a substrate such as β-estradiol and the cofactor NAD+.[3]
-
This compound is serially diluted in a solvent like DMSO to create a range of concentrations for testing.
-
-
Assay Procedure:
-
The serially diluted this compound is added to the wells of a 384-well assay plate.
-
The diluted Hsd17B13 enzyme is then added to the wells.
-
The enzymatic reaction is initiated by the addition of the substrate and cofactor mix.
-
The plate is incubated at room temperature for a set period (e.g., 2 hours) to allow the reaction to proceed.[3]
-
-
Detection and Analysis:
-
A detection reagent, such as NAD(P)H-Glo™, is added to the wells. This reagent generates a luminescent signal proportional to the amount of NADH produced by the enzymatic reaction.[3]
-
After another incubation period, the luminescence is measured using a plate reader.
-
The percentage of inhibition is calculated for each concentration of this compound, and this data is used to determine the IC50 value.
-
Hsd17B13 Signaling in Non-Alcoholic Fatty Liver Disease (NAFLD)
Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver.[4][5] Its expression is upregulated in patients with NAFLD and it is believed to play a role in the progression of the disease.[4][5][6] Inhibiting Hsd17B13 is a therapeutic strategy being explored for the treatment of NAFLD and non-alcoholic steatohepatitis (NASH).[7]
Caption: Role of Hsd17B13 in NAFLD and point of therapeutic inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. risk.byu.edu [risk.byu.edu]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
Safeguarding Your Research: Essential Safety Protocols for Handling Hsd17B13-IN-57
Disclaimer: As of October 2025, a specific Safety Data Sheet (SDS) for Hsd17B13-IN-57 is not publicly available. The following guidance is based on best practices for handling novel, potent small molecule inhibitors with unknown toxicological profiles. It is imperative to conduct a thorough risk assessment before beginning any work with this compound.
The following information provides a foundational framework for the safe handling and disposal of this compound, a novel inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. Given the compound's potency and the lack of specific safety data, a cautious approach is paramount to ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is your first and most critical line of defense against potential exposure. The minimum required PPE should be supplemented based on the specific procedures and quantities being used.
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. The outer glove should be removed immediately upon any suspected contamination. For prolonged tasks, consider a flexible laminate glove under a heavy-duty outer glove. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal against splashes and aerosols. A face shield should be worn over the goggles, especially when handling bulk powder or preparing solutions.[1][2] |
| Body Protection | Disposable, Low-Permeability Gown | A disposable gown with tight-fitting cuffs is essential to protect skin and clothing. For procedures with a higher risk of splashes, a chemically resistant apron over the gown is recommended. |
| Respiratory Protection | N95 Respirator or Higher | When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a properly fitted N95 respirator is the minimum requirement. For procedures that may generate significant aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered. |
| Foot Protection | Closed-Toe Shoes and Shoe Covers | Sturdy, closed-toe shoes are mandatory in any laboratory setting. Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and methodical workflow is essential to minimize the risk of exposure when working with this compound.
Preparation and Weighing:
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to control airborne particles.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face shield, and respirator if needed).
-
Weighing: Use a disposable weigh boat or creased weighing paper. Handle the compound gently to avoid creating dust.
-
Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to minimize splashing.
Experimental Procedures:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the generation of aerosols.
-
Labeling: Clearly label all containers with the compound name, concentration, and hazard warnings.
-
Transport: When moving solutions of this compound, use secondary containment (e.g., a sealed, unbreakable container).
Disposal Plan: Ensuring a Safe End-of-Life for a Potent Compound
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, gowns, weigh boats, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and appropriately labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated "chemically contaminated sharps" container.[3]
-
Decontamination of Work Area: Upon completion of work, thoroughly decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a general-purpose lab cleaner.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first. Dispose of all disposable PPE in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.
Visualizing the Workflow for Safe Handling of Novel Compounds
The following diagram illustrates the logical steps to be taken when working with a new chemical entity like this compound, for which specific hazard information is not available.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
